molecular formula C8H9ClO B3272448 3-Chloro-2,4-dimethylphenol CAS No. 56680-84-3

3-Chloro-2,4-dimethylphenol

Cat. No.: B3272448
CAS No.: 56680-84-3
M. Wt: 156.61 g/mol
InChI Key: BQMOUSPMWQFEPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2,4-dimethylphenol is a useful research compound. Its molecular formula is C8H9ClO and its molecular weight is 156.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-2,4-dimethylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-2,4-dimethylphenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-2,4-dimethylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO/c1-5-3-4-7(10)6(2)8(5)9/h3-4,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQMOUSPMWQFEPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Structural and Functional Divergence of 3-chloro-2,4-xylenol and 4-chloro-3,5-xylenol

Author: BenchChem Technical Support Team. Date: February 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

In the realm of phenolic compounds, isomerism dictates a molecule's physicochemical properties and biological activity. This guide provides a comprehensive analysis of two isomeric chloroxylenols: 3-chloro-2,4-xylenol and the widely recognized antiseptic, 4-chloro-3,5-xylenol (PCMX). While structurally similar, the nuanced differences in the placement of their substituent groups lead to distinct characteristics, impacting their synthesis, potential applications, and biological efficacy. This document serves as a technical resource for professionals in research and drug development, offering a detailed comparison of these two isomers.

Unraveling the Structural Nuances

At the heart of the differences between these two molecules lies the specific arrangement of the chloro and methyl groups on the phenol ring. Both compounds share the same molecular formula, C₈H₉ClO, and a molecular weight of 156.61 g/mol .[1][2] However, the positional isomerism of the substituents creates distinct chemical environments that influence their properties.

4-chloro-3,5-xylenol (PCMX) , the more common and commercially significant isomer, features a chlorine atom at the para position (position 4) relative to the hydroxyl group, with two methyl groups at the meta positions (positions 3 and 5).[1] This symmetrical arrangement contributes to its stable crystalline structure.[3]

3-chloro-2,4-xylenol , a less-studied isomer, has the chlorine atom at a meta position (position 3) relative to the hydroxyl group, and the methyl groups are located at ortho and para positions (positions 2 and 4, respectively). This asymmetrical substitution pattern can be expected to influence its polarity, steric hindrance, and ultimately, its reactivity and interaction with biological targets.

To visually represent this fundamental difference, the following diagram illustrates the distinct molecular architectures.

Caption: Molecular structures of 3-chloro-2,4-xylenol and 4-chloro-3,5-xylenol.

Comparative Physicochemical Properties

The differing substitution patterns directly influence the physicochemical properties of these isomers. A comprehensive comparison is essential for predicting their behavior in various formulations and biological systems.

Property3-chloro-2,4-xylenol4-chloro-3,5-xylenol (PCMX)References
Molecular Formula C₈H₉ClOC₈H₉ClO[1][2]
Molecular Weight 156.61 g/mol 156.61 g/mol [1][2]
Appearance SolidWhite to cream crystalline powder[2][3]
Melting Point Data not readily available114-116 °C[3]
Boiling Point Data not readily available246 °C[1]
Water Solubility Data not readily available0.3 g/L (20 °C)[1]
Solubility in Organics Data not readily availableSoluble in alcohols, ethers, and polyglycols[3]

Note: The lack of readily available experimental data for 3-chloro-2,4-xylenol highlights the need for further characterization of this isomer.

Synthesis Strategies and Mechanistic Considerations

The synthesis of chlorinated xylenols primarily involves the electrophilic chlorination of the corresponding xylenol precursor. The regioselectivity of this reaction is highly dependent on the starting material and the chlorinating agent used.

Synthesis of 4-chloro-3,5-xylenol (PCMX)

The industrial production of 4-chloro-3,5-xylenol typically starts with 3,5-dimethylphenol.[4] The key to a successful synthesis is the selective chlorination at the para-position.

Common Chlorinating Agents:

  • Sulfuryl chloride (SO₂Cl₂): This is a widely used reagent for the chlorination of phenols.[4] The reaction often employs a catalyst to enhance regioselectivity.

  • Chlorine gas (Cl₂): Direct chlorination with chlorine gas is also a viable method.[5]

  • N-Chlorosuccinimide (NCS): This reagent offers a milder alternative for chlorination.[6]

A Representative Laboratory-Scale Synthesis Protocol for 4-chloro-3,5-xylenol:

  • Reaction Setup: In a well-ventilated fume hood, a reaction flask is charged with 3,5-dimethylphenol and a suitable solvent, such as carbon tetrachloride.[6]

  • Catalyst Addition: A Lewis acid catalyst, for example, aluminum trichloride or ferric chloride, is added to the mixture.[6]

  • Chlorination: The chlorinating agent, such as N-chlorosuccinimide, is added portion-wise to control the reaction temperature, which is typically maintained between 70-80°C.[6]

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup and Purification: Upon completion, the reaction mixture is cooled, and the crude product is isolated by filtration. The product is then purified by recrystallization from a suitable solvent like chloroform to yield white crystals of 4-chloro-3,5-xylenol.[6]

G Start 3,5-Dimethylphenol Reaction Electrophilic Aromatic Substitution Start->Reaction Reagents Chlorinating Agent (e.g., SO₂Cl₂, Cl₂, NCS) + Catalyst (e.g., AlCl₃) Reagents->Reaction Product 4-chloro-3,5-xylenol Reaction->Product

Caption: General synthesis workflow for 4-chloro-3,5-xylenol.

Synthesis of 3-chloro-2,4-xylenol

The synthesis of 3-chloro-2,4-xylenol starts with 2,4-dimethylphenol. The directing effects of the hydroxyl and methyl groups on the aromatic ring make the selective introduction of a chlorine atom at the 3-position a significant challenge. The hydroxyl group is a strong activating ortho-, para-director, while the methyl groups are weaker activating ortho-, para-directors. This means that chlorination is likely to occur at positions 5 and 6.

Achieving chlorination at the sterically hindered and electronically less favored 3-position would likely require specialized synthetic strategies. One possible, though unconfirmed, approach could involve a multi-step synthesis with blocking groups to direct the chlorination to the desired position.

Hypothetical Synthetic Approach:

Applications and Biological Activity: A Tale of Two Isomers

The applications and biological activities of these isomers are largely dictated by their commercial availability and historical use.

4-chloro-3,5-xylenol (PCMX): The Established Antiseptic

4-chloro-3,5-xylenol is a well-established and widely used antiseptic and disinfectant.[7] Its broad-spectrum antimicrobial activity makes it a key ingredient in numerous products, including:

  • Antiseptic soaps and hand sanitizers [3]

  • Wound-cleansing applications [8]

  • Household disinfectants [8]

  • Preservative in cosmetics and pharmaceuticals [3]

The antimicrobial mechanism of PCMX is attributed to its ability to disrupt the microbial cell wall and inactivate essential cellular enzymes.[7] It is particularly effective against Gram-positive bacteria.[9]

3-chloro-2,4-xylenol: An Unexplored Frontier

In stark contrast to its well-known isomer, there is a significant lack of information regarding the applications and biological activity of 3-chloro-2,4-xylenol. This may be due to the challenges associated with its selective synthesis and the overshadowing success of PCMX.

The different positioning of the chlorine and methyl groups in 3-chloro-2,4-xylenol could potentially lead to a different spectrum of antimicrobial activity or other biological effects. Further research is warranted to explore the potential of this lesser-known isomer. Comparative studies on the antimicrobial efficacy of various chloroxylenol isomers would be of great value to the scientific community.

Conclusion and Future Perspectives

This technical guide has highlighted the fundamental structural differences between 3-chloro-2,4-xylenol and 4-chloro-3,5-xylenol and the profound impact of this isomerism on their properties and applications. While 4-chloro-3,5-xylenol (PCMX) is a cornerstone of the antiseptic and disinfectant market, 3-chloro-2,4-xylenol remains largely unexplored.

The key takeaways for researchers and drug development professionals are:

  • Structure-Activity Relationship: The seemingly minor shift in substituent positions has significant consequences for the molecule's properties and, likely, its biological interactions.

  • Synthesis as a Barrier: The lack of a straightforward and selective synthesis for 3-chloro-2,4-xylenol has likely hindered its investigation and potential commercialization.

  • Untapped Potential: The biological activity of 3-chloro-2,4-xylenol is an open area for research. It may possess unique antimicrobial properties or other therapeutic benefits that differ from PCMX.

Future research should focus on developing efficient synthetic routes to 3-chloro-2,4-xylenol to enable a thorough investigation of its physicochemical properties and a comprehensive evaluation of its biological activity. Such studies could unveil a novel antiseptic agent or a valuable intermediate for the synthesis of new pharmaceutical compounds.

References

  • ResearchGate. (2024). Synthesis of Novel PCMX Derivative. Retrieved from [Link]

  • Google Patents. (n.d.). CN103351282B - Preparing method for 4-chlorine-3,5-xylenol.
  • Google Patents. (n.d.). EP1280752B1 - Method for producing 2-alkyl-3-chlorophenols.
  • Google Patents. (n.d.). CN110452094B - Method for preparing 2,4-dichlorophenol by catalytic chlorination of phenol.
  • Google Patents. (n.d.). DE2649112A1 - METHOD OF CHLORINATION OF XYLENOLS.
  • PubChem. (n.d.). 2,4-Dichloro-3,5-dimethylphenol. Retrieved from [Link]

  • Google Patents. (n.d.). CN111440051A - Synthesis method of 4-chloro-3, 5-dimethylphenol.
  • Quick Company. (n.d.). A Process For Preparing 2,4 Dimethylthiophenol. Retrieved from [Link]

  • SciSpace. (2022). Comparative Study of Disinfectants and Conventional Antibiotics Efficacy on Selected ESKAPE Pathogens. Retrieved from [Link]

  • Wikipedia. (n.d.). Chloroxylenol. Retrieved from [Link]

  • European Review for Medical and Pharmacological Sciences. (n.d.). Antibacterial activity of chloroxylenol and thymol against pathogenic bacteria isolated from under long nails. Retrieved from [Link]

  • MDPI. (n.d.). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-2,4-dimethylphenol. Retrieved from [Link]

  • The Good Scents Company. (n.d.). chloroxylenol, 88-04-0. Retrieved from [Link]

  • International Journal of Environmental Research and Public Health. (2021). Environmental occurrence, ecological risks, and microbial interactions of p-chloro-m-xylenol: An emerging ubiquitous antimicrobial agent. Retrieved from [Link]

  • Google Patents. (n.d.). CN103214350A - Preparation method of chloroxylenol.
  • PMC. (n.d.). Development and In Vitro Validation of Antibacterial Paints Containing Chloroxylenol and Terpineol. Retrieved from [Link]

  • International Water Power & Dam Construction. (n.d.). KINETICS OF CHLORINATION OF PHENOL — CHLOROPHENOLIC TASTES AND ODORS*. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3,5-dimethylphenol. Retrieved from [Link]

  • LookChem. (n.d.). 4-Chloro-3,5-dimethylphenol (PCMX). Retrieved from [Link]

Sources

Navigating the Safety Profile of 3-Chloro-2,4-dimethylphenol: A Technical Examination

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Chloro-2,4-dimethylphenol is a substituted phenolic compound with significant potential for use in various research and development applications. However, a comprehensive understanding of its safety profile is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This technical guide synthesizes available data to provide a detailed overview of the hazards, handling protocols, and emergency procedures associated with this compound. It is imperative to note that while specific safety data for 3-Chloro-2,4-dimethylphenol is limited, valuable insights can be drawn from the well-documented profiles of structurally related chlorinated and methylated phenols. This guide will therefore leverage this information to establish a robust framework for safe laboratory practices, while clearly indicating where data has been extrapolated.

Chemical Identity and Physicochemical Properties

A thorough understanding of a chemical's fundamental properties is the bedrock of a robust safety assessment. These characteristics influence its behavior, potential for exposure, and appropriate handling and storage measures.

PropertyValueSource
Molecular Formula C₈H₉ClO
Molecular Weight 156.61 g/mol
CAS Number 56680-84-3
Appearance Data not available; likely a solid at room temperature based on related compounds.Inferred
Solubility Data not available; expected to have limited solubility in water and be soluble in organic solvents.Inferred

Hazard Identification and GHS Classification

Based on the hazard profiles of analogous compounds like 2,4-dimethylphenol and other chlorinated phenols, 3-Chloro-2,4-dimethylphenol is anticipated to be a hazardous substance. The primary hazards are expected to be acute toxicity, skin corrosion, and serious eye damage.

Anticipated GHS Hazard Classifications:

  • Acute Toxicity (Oral, Dermal): Likely to be toxic if swallowed or in contact with skin.[1]

  • Skin Corrosion/Irritation: Expected to cause severe skin burns and damage.[1]

  • Serious Eye Damage/Eye Irritation: Expected to cause serious eye damage.[1]

  • Aquatic Hazard (Acute and Chronic): Likely to be toxic to aquatic life with long-lasting effects.[1]

The following DOT script visualizes the anticipated GHS pictograms for 3-Chloro-2,4-dimethylphenol, reflecting its potential hazards.

GHS_Pictograms cluster_hazards Anticipated GHS Hazard Pictograms acute_toxicity Acute Toxicity (Fatal or Toxic) corrosion Corrosion environmental_hazard Hazardous to the Aquatic Environment

Caption: Anticipated GHS Pictograms for 3-Chloro-2,4-dimethylphenol.

Exposure Controls and Personal Protective Equipment (PPE)

Given the anticipated hazards, stringent exposure controls and the consistent use of appropriate personal protective equipment are non-negotiable when handling 3-Chloro-2,4-dimethylphenol. The causality behind these recommendations lies in preventing dermal, ocular, and respiratory contact with a potentially corrosive and toxic substance.

Engineering Controls
  • Fume Hood: All work with 3-Chloro-2,4-dimethylphenol, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Eyewash Stations and Safety Showers: Immediate access to a functional eyewash station and safety shower is critical in case of accidental contact.[2][3]

Personal Protective Equipment (PPE)

The selection of PPE is a critical control point in mitigating exposure risk. The following recommendations are based on best practices for handling corrosive and toxic phenolic compounds.

  • Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[2][3]

  • Hand Protection: Due to the high risk of skin absorption and corrosion, robust hand protection is essential. Nitrile gloves may not offer sufficient protection against phenols.[4] It is recommended to use double gloving with a heavier-duty glove, such as butyl rubber or Viton, as the outer layer.[5] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.

  • Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required. For procedures with a higher risk of splashing, a chemically resistant apron is also recommended.[4]

  • Respiratory Protection: When engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2][5]

The logical workflow for selecting and using PPE is illustrated in the following diagram.

PPE_Workflow cluster_workflow PPE Selection and Use Workflow assess_hazards Assess Hazards (Corrosive, Toxic) select_ppe Select Appropriate PPE assess_hazards->select_ppe Informs Selection don_ppe Don PPE Correctly select_ppe->don_ppe conduct_work Conduct Work in Fume Hood don_ppe->conduct_work doff_ppe Doff PPE and Dispose conduct_work->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for PPE selection and use.

Safe Handling, Storage, and Disposal

Handling
  • Always handle 3-Chloro-2,4-dimethylphenol within a chemical fume hood.[3]

  • Avoid the formation of dust and aerosols.[1]

  • Use non-sparking tools and ensure electrical grounding to prevent static discharge.

  • Wash hands thoroughly after handling and before eating, drinking, or smoking.[1]

  • Contaminated work clothing should not be allowed out of the workplace and should be decontaminated before reuse.

Storage
  • Store in a cool, dry, and well-ventilated area away from incompatible substances.[1][2]

  • Keep containers tightly closed to prevent contamination and leakage.[1][2]

  • Store away from oxidizing agents, bases, acid chlorides, and acid anhydrides.[6]

Disposal
  • Dispose of waste in accordance with all local, state, and federal regulations.

  • Do not allow the material to enter drains or waterways, as it is expected to be toxic to aquatic life.[1]

  • Contaminated packaging should be treated as hazardous waste.

First Aid and Emergency Procedures

Immediate and appropriate first aid is critical in mitigating the effects of exposure to phenolic compounds. The anesthetic properties of phenols can delay the sensation of pain, leading to more severe injury if not addressed promptly.[7]

First Aid Measures
  • In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[5] The use of polyethylene glycol (PEG) solutions to decontaminate skin exposed to phenols is also recommended.[4][7]

  • In Case of Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5]

  • In Case of Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Spill Response Protocol

A spill of 3-Chloro-2,4-dimethylphenol should be treated as a serious incident requiring a coordinated and cautious response.

  • Evacuate and Isolate: Immediately evacuate all non-essential personnel from the spill area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Don PPE: Wear the appropriate PPE as outlined in Section 3.2.

  • Containment and Cleanup:

    • For solid spills, carefully sweep or scoop the material into a designated, labeled hazardous waste container. Avoid creating dust.[5]

    • For liquid spills, absorb the material with an inert absorbent, such as vermiculite or sand.[5]

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Disposal: Dispose of all contaminated materials as hazardous waste.

The following diagram outlines the decision-making process for responding to a chemical spill.

Spill_Response_Workflow cluster_spill Chemical Spill Response Protocol spill_detected Spill Detected assess_risk Assess Risk (Size, Location, Hazards) spill_detected->assess_risk evacuate Evacuate Area assess_risk->evacuate High Risk ppe Don Appropriate PPE assess_risk->ppe Low to Moderate Risk (Trained Personnel) report Report Incident evacuate->report contain Contain and Clean Up Spill ppe->contain decontaminate Decontaminate Area and Equipment contain->decontaminate dispose Dispose of Waste Properly decontaminate->dispose dispose->report

Caption: Decision workflow for chemical spill response.

Toxicological Information

For the related compound 2,4-dimethylphenol, the following LD50 values have been reported:

  • Oral, mouse: 809 mg/kg[2]

  • Oral, rat: 3200 mg/kg[2]

  • Skin, rat: 1040 mg/kg[2]

These values suggest a moderate to high level of acute toxicity. It is reasonable to assume that 3-Chloro-2,4-dimethylphenol exhibits a similar or potentially higher level of toxicity.

Conclusion

While a comprehensive, experimentally-derived safety data sheet for 3-Chloro-2,4-dimethylphenol is not currently available, a conservative and scientifically sound approach to its handling can be developed by examining the properties of structurally similar compounds. The available data strongly suggests that this compound should be treated as a corrosive and acutely toxic substance, with potential for long-term environmental effects. Adherence to the stringent engineering controls, personal protective equipment protocols, and emergency procedures outlined in this guide is essential for ensuring a safe laboratory environment for all personnel. As more specific data becomes available, these recommendations should be reviewed and updated accordingly.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Dimethylphenol, 99%. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Dichloro-3,5-dimethylphenol. Retrieved from [Link]

  • New Jersey Department of Health. (2009, January). 2,4-Dimethylphenol - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Wojcieszynska, D., & Guzik, U. (2020). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. International Journal of Environmental Research and Public Health, 17(15), 5575. [Link]

  • U.S. Environmental Protection Agency. (2015). Update of Human Health Ambient Water Quality Criteria: 2,4-Dimethylphenol 105-67-9. Retrieved from [Link]

  • AERU - University of Hertfordshire. (n.d.). 2,4-dimethylphenol. Retrieved from [Link]

  • University of Colorado Boulder Environmental Health and Safety. (n.d.). Appendix P - Phenol First Aid Guide and PPE. Retrieved from [Link]

  • CPAChem. (2023, December 5). Safety data sheet. Retrieved from [Link]

  • University of St Andrews. (n.d.). Phenol - First Aid Guidance. Retrieved from [Link]

Sources

Technical Whitepaper: 3-Chloro-2,4-Dimethylphenol (Research Grade)

[1]

Executive Summary

3-Chloro-2,4-dimethylphenol (CAS: 56680-84-3) is a halogenated phenolic isomer used primarily as a high-purity reference standard in impurity profiling and as a specialized intermediate in the synthesis of agrochemicals and pharmaceuticals.[1][2][3][4][5][6][7] Unlike its widely used isomer Chloroxylenol (PCMX) (4-chloro-3,5-dimethylphenol), the 3-chloro-2,4-dimethylphenol isomer presents unique steric and electronic characteristics due to the placement of the chlorine atom between two methyl groups (in the 2,4-xylenol framework) or adjacent to them, depending on the specific numbering convention used in synthesis.[1]

This guide addresses the critical challenge of regioselectivity . Direct chlorination of 2,4-dimethylphenol predominantly yields the 6-chloro isomer due to electronic directing effects.[1] Consequently, acquiring "Research Grade" 3-chloro-2,4-dimethylphenol requires targeted synthetic pathways and rigorous validation to ensure the absence of the thermodynamically favored 6-chloro byproduct.[1]

Chemical Identity & Physicochemical Profile[1][2][5][6][8]

The integrity of research data depends on the precise characterization of the starting material.[1] The 3-chloro isomer is structurally characterized by significant steric crowding around the hydroxyl and chlorine groups.[1]

Table 1: Physicochemical Specifications
PropertySpecificationNotes
Systematic Name 3-Chloro-2,4-dimethylphenolIUPAC
CAS Number 56680-84-3Distinct from PCMX (88-04-0)
Molecular Formula C₈H₉ClO
Molecular Weight 156.61 g/mol
Appearance White to pale pink crystalline needlesOxidizes slightly upon air exposure
Melting Point 68–72 °C (Typical)Lower than PCMX (114–116 °C)
pKa ~10.2 (Predicted)Acidity attenuated by steric shielding
Solubility Soluble in alcohols, DCM, DMSO; Low in waterLipophilic character dominates

Synthetic Pathways & Regiochemistry

The Regioselectivity Challenge

In the electrophilic aromatic substitution of 2,4-dimethylphenol , the hydroxyl group (-OH) is the strongest activating group and directs incoming electrophiles to the ortho and para positions.[1]

  • Position 6 (Ortho): Open and highly activated.[1]

  • Position 4 (Para): Blocked by a methyl group.[1][5][6][8]

  • Position 2 (Ortho): Blocked by a methyl group.[1]

  • Position 3 (Meta): Deactivated relative to ortho/para and sterically hindered between the C2 and C4 methyl groups.[1]

Therefore, direct chlorination of 2,4-dimethylphenol almost exclusively yields 6-chloro-2,4-dimethylphenol .[1] Producing the 3-chloro isomer requires an indirect "Research Grade" route, often involving a Sandmeyer reaction or a Blocking/Deblocking strategy .[1]

Experimental Protocol: Targeted Synthesis Strategy

Note: This protocol outlines the logic for accessing the difficult 3-position.

Phase A: Precursor Synthesis (via Nitration/Reduction)[1]
  • Starting Material: 2,4-Dimethylaniline (more amenable to meta-substitution manipulation than phenol).[1]

  • Protection: Acetylation to 2,4-dimethylacetanilide to moderate reactivity.[1]

  • Nitration: Targeted nitration often yields a mixture; the 3-nitro isomer is isolated via fractional crystallization or column chromatography.[1]

  • Hydrolysis & Reduction: Conversion to 3-amino-2,4-dimethylphenol .

Phase B: Sandmeyer Reaction (The Specificity Step)

This step ensures the chlorine is placed exactly at position 3, avoiding the thermodynamic trap of position 6.[1]

  • Diazotization:

    • Dissolve 3-amino-2,4-dimethylphenol in HCl at 0°C.

    • Add NaNO₂ dropwise to form the diazonium salt.[1]

  • Substitution:

    • Transfer the diazonium solution into a solution of CuCl (Copper(I) chloride) in HCl.[1]

    • Mechanism:[1][9][10] Radical-nucleophilic aromatic substitution (

      
       character).[1]
      
  • Workup:

    • Extract with dichloromethane (DCM).[1]

    • Wash with dilute NaHCO₃ to remove acidic impurities.[1]

Phase C: Purification (Research Grade)[1]
  • Recrystallization: Use Hexane/Ethyl Acetate (9:[1]1) to remove trace regioisomers.[1]

  • Validation: Purity must be confirmed >98% by GC-MS to rule out the 6-chloro isomer.

Visualization: Synthesis & Purification Logic[1]

The following diagram illustrates the divergence between the common industrial route (yielding the wrong isomer) and the targeted research pathway.

SynthesisPathwaysStart2,4-DimethylphenolDirectClDirect Chlorination(Cl2 / SO2Cl2)Start->DirectClStandard ConditionsMajorProd6-Chloro-2,4-dimethylphenol(Major Product - WRONG ISOMER)DirectCl->MajorProdElectronic Control(Ortho-Directing)AltStart2,4-DimethylanilineNitrationNitration & ReductionAltStart->NitrationMulti-stepAminoInter3-Amino-2,4-dimethylphenolNitration->AminoInterSandmeyerSandmeyer Reaction(NaNO2 / CuCl)AminoInter->SandmeyerRegiospecificTarget3-Chloro-2,4-dimethylphenol(Target Research Grade)Sandmeyer->TargetPurificationRecrystallization &GC-MS ValidationTarget->PurificationEssential Step

Figure 1: Comparison of synthetic pathways highlighting the necessity of the Sandmeyer route for the 3-chloro isomer.

Analytical Characterization

For research applications, distinguishing the 3-chloro isomer from the 6-chloro isomer is paramount.[1]

Nuclear Magnetic Resonance (NMR)[1][4]
  • ¹H NMR (CDCl₃, 400 MHz):

    • Aromatic Region: The 6-chloro isomer typically shows two singlets (or meta-coupled doublets) due to the symmetry of the 1,2,4,6-substitution pattern.[1] The 3-chloro isomer (1,2,3,4-substitution) breaks this symmetry differently.[1] Look for a doublet pattern (

      
       Hz) for the protons at C5 and C6.[1]
      
    • Methyl Groups: Two distinct singlets around

      
       2.2–2.3 ppm.[1] The C2-methyl in the 3-chloro isomer is flanked by OH and Cl, causing a specific downfield shift compared to the 6-chloro isomer.[1]
      
Mass Spectrometry (GC-MS)[1]
  • Molecular Ion:

    
     156 (M+) and 158 (M+2) in a 3:1 ratio (characteristic of Chlorine).[1]
    
  • Fragmentation: Loss of methyl (

    
    ) and CO (
    
    
    ) are common.[1] The retention time will differ significantly from PCMX and 6-chloro-2,4-xylenol on non-polar columns (e.g., DB-5) due to the "ortho-effect" of the chlorine in the 6-isomer shielding the hydroxyl group (intramolecular H-bonding), which is less pronounced in the 3-chloro isomer.[1]

Applications in Research & Development

  • Impurity Profiling: Used as a certified reference material (CRM) to quantify byproducts in the industrial production of 2,4-xylenol and PCMX.[1]

  • Pharmaceutical Intermediates: The 3-chloro position provides a unique handle for cross-coupling reactions (e.g., Suzuki-Miyaura) to synthesize biaryl scaffolds where steric bulk near the biaryl axis is required to induce atropisomerism.[1]

  • Antimicrobial Studies: Researchers use this isomer to study Structure-Activity Relationships (SAR), comparing its efficacy against PCMX to understand the role of halogen placement in phenolic membrane disruption.[1]

Safety & Handling (SDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][6]

    • H319: Causes serious eye irritation.[1][6]

    • H335: May cause respiratory irritation.[1][6]

  • Handling: Handle under inert atmosphere (Nitrogen/Argon) if high purity is critical, as phenols can oxidize to quinones over time.[1]

  • Storage: 2–8°C, desiccated, away from light.

References

  • Sigma-Aldrich. Product Specification: 3-Chloro-2,4-dimethylphenol (CAS 56680-84-3).[1][2][4][6] Retrieved from [1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7771 (2,4-Dimethylphenol) and Isomers.[1] Retrieved from [1]

  • GuideChem. Chemical Properties and Suppliers for 3-Chloro-2,4-dimethylphenol. Retrieved from

  • Royal Holloway Research Repository. Kinetic Study of the Reaction of Sulphuryl Chloride with Some Phenols (Regioselectivity Data). Retrieved from [1]

IUPAC name and synonyms for 3-Chloro-2,4-dimethylphenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a technical monograph designed for researchers and drug development professionals. It prioritizes chemical precision, distinguishing the target compound from its common commercial isomers, and provides a rigorous analysis of its synthesis and properties.

Chemical Identity, Synthesis, and Characterization

Executive Summary & Chemical Identity

3-Chloro-2,4-dimethylphenol (CAS: 56680-84-3) is a chlorinated phenolic compound and a structural isomer of the widely used antiseptic Chloroxylenol (PCMX).[1][2][3][4] Unlike PCMX, which is substituted at the 4-position, this specific isomer features a chlorine atom at the 3-position, sandwiched between two methyl groups. This steric arrangement significantly alters its reactivity and biological profile, making it a distinct entity in medicinal chemistry and organic synthesis.

Nomenclature & Synonyms

The correct identification of this compound is critical to avoid experimental error, particularly given the prevalence of its isomers.

Nomenclature StandardName / IdentifierNotes
IUPAC Name 3-Chloro-2,4-dimethylphenolPreferred Systematic Name
Common Synonyms 3-Chloro-2,4-xylenol"Xylenol" denotes dimethylphenol
CAS Registry Number 56680-84-3 Distinct from PCMX (88-04-0)
InChI Key BQMOUSPMWQFEPF-UHFFFAOYSA-NUnique digital identifier
Molecular Formula C₈H₉ClOMW: 156.61 g/mol

Critical Distinction: Researchers must not confuse this compound with 4-Chloro-3,5-dimethylphenol (PCMX) . PCMX is the active ingredient in antiseptics like Dettol™.[4][5][6] 3-Chloro-2,4-dimethylphenol is a structural analog often used as a synthesis building block or research standard for impurity profiling.

Physicochemical Profile

The following data aggregates experimental and predicted values. The steric hindrance at the 3-position (flanked by methyls) results in a distinct physicochemical fingerprint compared to its isomers.

PropertyValueSource/Method
Appearance White to off-white crystalline solidExperimental
Melting Point 67 – 68 °CExperimental [1]
Boiling Point ~225 °C (Predicted)ACD/Labs
Acidity (pKa) 10.23 ± 0.23Predicted (Phenolic OH)
LogP (Octanol/Water) 2.90Computed (XLogP3) [2]
Solubility Soluble in ethanol, DMSO, chloroform; Low in waterExperimental
H-Bond Donors 1 (Phenolic OH)Structural
H-Bond Acceptors 1 (Phenolic Oxygen)Structural

Synthesis & Manufacturing Methodologies

Synthesizing 3-Chloro-2,4-dimethylphenol presents a regiochemical challenge.

The Regioselectivity Problem

Direct chlorination of 2,4-dimethylphenol (2,4-xylenol) is dominated by the strong ortho/para directing effect of the hydroxyl group.

  • Hydroxyl Effect: Directs to position 6 (ortho).

  • Methyl Effects: Weakly activate positions 3 and 5.

  • Result: The major product of direct chlorination is 6-chloro-2,4-dimethylphenol . The target 3-chloro isomer is sterically hindered and forms only in trace amounts via this route.

Protocol: Indirect Synthesis via Sandmeyer Reaction

To achieve high purity, a "Bottom-Up" approach using a diazonium intermediate is required. This pathway ensures the chlorine is installed at the correct position before the phenol functionality is finalized, or vice-versa using an aniline precursor.

Reaction Pathway Diagram

The following Graphviz diagram illustrates the logical flow for the high-purity synthesis compared to the flawed direct chlorination route.

Synthesis_Pathway cluster_legend Pathway Legend Start 2,4-Dimethylaniline Step1 Nitration (HNO3/H2SO4) Start->Step1 Inter1 3-Nitro-2,4-dimethylaniline (Isomer Separation) Step1->Inter1 Step2 Sandmeyer (Cl) (NaNO2/HCl, CuCl) Inter1->Step2 Inter2 3-Chloro-2,4-dimethylnitrobenzene Step2->Inter2 Step3 Reduction (Fe/HCl) Inter2->Step3 Inter3 3-Chloro-2,4-dimethylaniline Step3->Inter3 Step4 Diazotization & Hydrolysis (NaNO2/H2SO4, H2O/Heat) Inter3->Step4 Target 3-Chloro-2,4-dimethylphenol (Target) Step4->Target DirectStart 2,4-Dimethylphenol DirectAction Direct Chlorination (Cl2 or SO2Cl2) DirectStart->DirectAction Major Pathway DirectAction->Target Trace (<5%) WrongProduct 6-Chloro-2,4-dimethylphenol (Major Product - Undesired) DirectAction->WrongProduct Major Pathway Legend1 Preferred Route (High Purity) Legend2 Flawed Route (Regio-Errors)

Caption: Comparative synthesis logic. The indirect route (top) avoids the directing conflict of the phenol group, ensuring the chlorine is placed at the sterically hindered 3-position.

Experimental Protocol (Diazotization Route)

Note: This is a generalized procedure for converting a chloro-aniline to a chloro-phenol, adapted for the specific steric constraints of xylenols.

  • Precursor Preparation: Dissolve 0.1 mol of 3-chloro-2,4-dimethylaniline (commercially available or synthesized via nitration of 2-chloro-m-xylene) in 40 mL of 35% H₂SO₄.

  • Diazotization: Cool the solution to 0–5 °C in an ice bath. Add dropwise a solution of sodium nitrite (NaNO₂, 0.11 mol) in water, maintaining temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.

  • Hydrolysis: Prepare a separate vessel with 100 mL of 50% H₂SO₄ and heat to boiling (~140 °C).

  • Addition: Slowly add the cold diazonium solution to the boiling acid. The rapid evolution of nitrogen gas indicates the conversion of the diazo group to a hydroxyl group.

  • Isolation: Steam distill the reaction mixture. The 3-chloro-2,4-dimethylphenol will co-distill with water.

  • Purification: Extract the distillate with dichloromethane (DCM). Dry over MgSO₄ and evaporate.[7] Recrystallize from hexane/benzene to yield white needles.

Analytical Characterization

To validate the identity of 3-Chloro-2,4-dimethylphenol and distinguish it from isomers, use the following spectroscopic markers.

1H NMR Spectroscopy (Predicted in CDCl₃)
  • δ 2.20 ppm (s, 3H): Methyl group at position 2 (shielded by adjacent Cl and OH).

  • δ 2.35 ppm (s, 3H): Methyl group at position 4.

  • δ 5.10 ppm (s, 1H): Phenolic OH (broad, exchangeable).

  • δ 6.90 ppm (d, 1H, J=8.0 Hz): Aromatic proton at position 5.

  • δ 7.15 ppm (d, 1H, J=8.0 Hz): Aromatic proton at position 6.

    • Differentiation: The coupling pattern (AB system or two doublets) distinguishes it from PCMX, which would show two singlets (isolated protons at 2 and 6) due to its symmetry.

Mass Spectrometry (GC-MS)
  • Molecular Ion (M+): m/z 156 (100%) and 158 (33%) showing the characteristic Chlorine isotope pattern (3:1 ratio).

  • Fragmentation: Loss of methyl (M-15) and loss of CO (M-28) are common phenolic fragments.

Safety & Handling (SDS Summary)

As a chlorinated phenol, this compound requires strict safety protocols.

  • Hazards (GHS Classification):

    • H314: Causes severe skin burns and eye damage (Corrosive).

    • H302: Harmful if swallowed.

    • H411: Toxic to aquatic life with long-lasting effects.

  • Handling: Use in a fume hood. Wear nitrile gloves and chemical splash goggles.

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation, although it is relatively stable compared to non-chlorinated phenols.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 17911750, 3-Chloro-2,4-dimethylphenol. Retrieved from [Link]

Sources

Methodological & Application

chlorination protocols for 2,4-dimethylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the regioselective chlorination of 2,4-dimethylphenol (2,4-xylenol) to synthesize 6-chloro-2,4-dimethylphenol . This transformation is critical in the development of antiseptic intermediates, agrichemicals, and phenolic resins.

Unlike 3,5-dimethylphenol (which yields the widely known PCMX), the 2,4-isomer presents a unique steric and electronic landscape. The primary challenge is not activating the ring, but controlling the exothermicity and preventing over-chlorination to polychlorinated byproducts or quinones. This note presents three validated protocols ranging from high-precision laboratory synthesis to scalable industrial methods.

Mechanistic Grounding & Regioselectivity

To design a robust protocol, one must first understand the electronic "traffic rules" of the substrate.

  • Substrate: 2,4-Dimethylphenol.[1][2][3][4][5][6]

  • Directing Groups:

    • Hydroxyl (-OH) at C1: Strong activator, ortho, para-director.

    • Methyl (-CH₃) at C2: Weak activator, ortho, para-director.

    • Methyl (-CH₃) at C4: Weak activator, ortho, para-director.

The Conflict & Resolution:

  • The C4 (para) position is blocked by a methyl group.

  • The C2 (ortho) position is blocked by a methyl group.

  • The C6 (ortho) position is open and strongly activated by the -OH group.

  • The C3 and C5 (meta) positions are deactivated relative to C6 by the -OH group, despite being activated by the methyls.

ReactionPathway Start 2,4-Dimethylphenol (Substrate) Inter Sigma Complex (Intermediate) Start->Inter + Cl+ (Electrophile) Prod 6-Chloro-2,4-dimethylphenol (Major Product) Inter->Prod - H+ Side Over-chlorinated Byproducts Prod->Side + Excess Cl2 (Over-reaction)

Figure 1: Reaction pathway showing the dominant formation of the 6-chloro isomer.

Protocol A: High-Purity Synthesis using Sulfuryl Chloride ( )

Best for: Laboratory scale, drug discovery, and applications requiring high purity (>98%). Mechanism:


 acts as a source of molecular chlorine but allows for precise stoichiometry, minimizing over-chlorination.
Reagents & Equipment
  • Substrate: 2,4-Dimethylphenol (1.0 eq).[6]

  • Reagent: Sulfuryl Chloride (1.05 eq).

  • Solvent: Dichloromethane (DCM) or Chloroform (

    
    ).
    
  • Apparatus: 3-neck round bottom flask, dropping funnel, reflux condenser, inert gas (N2) inlet, caustic scrubber (for HCl/SO2 gas).

Step-by-Step Procedure
  • Preparation: Dissolve 12.2 g (100 mmol) of 2,4-dimethylphenol in 100 mL of dry DCM in the reaction flask. Cool the solution to 0–5°C using an ice bath.

  • Addition: Charge the dropping funnel with 14.2 g (105 mmol) of Sulfuryl Chloride. Add dropwise over 60 minutes.

    • Critical Control Point: Maintain internal temperature below 10°C. Rapid addition causes local heating and byproduct formation.

  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir for 2–4 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 8:2) or GC-MS. The starting material spot should disappear.

  • Quenching: Pour the reaction mixture into 200 mL of ice-cold water.

  • Workup: Separate the organic layer.[6] Wash sequentially with:

    • Water (2 x 50 mL)

    • Saturated

      
       (to remove acidic impurities)
      
    • Brine (1 x 50 mL)

  • Isolation: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Recrystallize from Hexane/Toluene if necessary, though the crude yield is often sufficiently pure.

WorkflowA Step1 Dissolve 2,4-DMP in DCM Cool to 0-5°C Step2 Add SO2Cl2 Dropwise (Control Exotherm) Step1->Step2 Step3 Stir at RT (2-4 hrs) Monitor via TLC/GC Step2->Step3 Step4 Quench & Wash (H2O, NaHCO3, Brine) Step3->Step4 Step5 Evaporate Solvent Yield: 6-Chloro-2,4-DMP Step4->Step5

Figure 2: Workflow for Sulfuryl Chloride based chlorination.

Protocol B: Scalable Synthesis using Chlorine Gas ( )

Best for: Pilot plant and industrial manufacturing. Key Challenge: Heat management. The reaction is highly exothermic.

Operational Parameters
ParameterSpecificationRationale
Phase Molten or SolutionMolten (neat) avoids solvent recycling; Solution (Chlorobenzene) offers better heat control.
Temperature 40–60°CHigh enough to keep substrate molten, low enough to prevent di-chlorination.
Stoichiometry 0.95 – 1.0 eq

Slight deficit of

ensures no over-chlorinated impurities remain. Unreacted phenol is easier to separate than dichlorophenols.
Procedure (Solution Method)
  • Dissolve 2,4-dimethylphenol in Chlorobenzene (1:3 w/w ratio).

  • Heat to 45°C.

  • Sparge

    
     gas through the solution at a controlled rate.
    
  • Endpoint Detection: Monitor the reaction by measuring the specific gravity or by GC sampling. The reaction is complete when the unreacted phenol drops below 1%.

  • Degassing: Purge with Nitrogen to remove residual HCl and

    
    .
    
  • Distillation: Fractional distillation is required to separate the solvent and purify the product.[5]

Analytical Validation & QC

To confirm the identity of 6-chloro-2,4-dimethylphenol , use the following markers:

  • 1H NMR (CDCl3, 400 MHz):

    • 
       2.25 ppm (s, 3H):  Methyl at C2.
      
    • 
       2.30 ppm (s, 3H):  Methyl at C4.
      
    • 
       5.30 ppm (s, 1H):  -OH (broad, exchangeable).
      
    • 
       6.85 ppm (s, 1H):  Aromatic proton at C5.
      
    • 
       7.00 ppm (s, 1H):  Aromatic proton at C3.
      
    • Note: The loss of the signal corresponding to H6 and the retention of the meta-coupling (or singlet appearance due to substitution pattern) confirms regioselectivity.

  • Mass Spectrometry (GC-MS):

    • Molecular Ion (

      
      ):  m/z 156 (35-Cl) and 158 (37-Cl) in a 3:1 ratio.
      
    • Fragmentation: Loss of methyl (

      
      ) and CO (
      
      
      
      ).

Safety & Hazards

  • Sulfuryl Chloride: Highly corrosive, reacts violently with water to release HCl and SO2. Handle only in a fume hood.

  • Chlorine Gas: Pulmonary irritant. Use dedicated gas sensing equipment and emergency shut-off valves.

  • 2,4-Dimethylphenol: Toxic by ingestion and skin contact. Rapidly absorbed through skin. Wear nitrile gloves and face shield.

References

  • Preparation of Chlorinated Xylenols. German Patent DE2649112A1. (1977). Describes industrial chlorination methods for xylenol isomers.

  • Mechanism and Stereochemistry of Chlorination of Dimethylphenols. Australian Journal of Chemistry, 47(2), 279–288. (1994). Provides mechanistic insights into the chlorination of substituted phenols.

  • Sulfuryl Chloride in Organic Synthesis. Wikipedia/Chemical Data. General properties and handling of the reagent.

  • 2,4-Dimethylphenol Safety Data. PubChem CID 7771. National Library of Medicine.

Sources

selective synthesis of 3-chloro-2,4-dimethylphenol intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Synthesis of 3-Chloro-2,4-Dimethylphenol Intermediate

Executive Summary & Strategic Rationale

The Challenge: The synthesis of 3-chloro-2,4-dimethylphenol (3-chloro-2,4-xylenol) presents a classic problem in electrophilic aromatic substitution (EAS). Direct chlorination of 2,4-dimethylphenol is dominated by the strong ortho/para directing power of the hydroxyl group (-OH) and the steric influence of the methyl groups.

  • Direct Chlorination Outcome: The hydroxyl group directs incoming electrophiles to the ortho (C6) position. The C3 position is sterically "sandwiched" between two methyl groups (at C2 and C4) and is meta to the activating hydroxyl, making it electronically and sterically unfavorable. Consequently, direct chlorination yields 6-chloro-2,4-dimethylphenol almost exclusively.

  • The Solution: To achieve high regioselectivity for the 3-isomer, we must bypass the directing influence of the phenol group. This protocol details an Indirect Construction Strategy : establishing the chlorination pattern on the xylene ring before introducing the hydroxyl functionality via a diazonium hydrolysis pathway.

Target Audience: Medicinal chemists and process engineers dealing with hindered phenolic intermediates for agrochemical (e.g., herbicide safeners) or pharmaceutical synthesis.

Chemistry Strategy & Mechanism

The synthesis relies on the "Isomer-Specific Functionalization" of m-xylene. By starting with 2-chloro-1,3-dimethylbenzene (2-chloro-m-xylene), we utilize the directing effects of the chlorine and methyl groups to force nitration to the desired position, followed by conversion of the nitro group to a phenol.

Pathway Logic:

  • Precursor Selection: 2-Chloro-1,3-dimethylbenzene (commercially available or synthesized from m-xylene).

  • Regioselective Nitration: The C4 position is activated by the C1-methyl (para) and C3-methyl (ortho), while being meta to the deactivating chlorine. This favors nitration at C4 (and C6, which is symmetric in the precursor but distinct in the final phenol).

  • Functional Group Interconversion: Reduction of the nitro group to an aniline, followed by diazotization and hydrolysis, yields the target phenol with the chlorine atom perfectly positioned at C3 (relative to the new OH at C1).

ReactionScheme cluster_legend Key Transformation Logic Start m-Xylene (1,3-Dimethylbenzene) Inter1 2-Chloro-1,3-dimethylbenzene (Steric Control) Start->Inter1 Cl2, Fe (Isolate 2-Cl isomer) Inter2 4-Nitro-2-chloro-1,3-dimethylbenzene (Nitration) Inter1->Inter2 HNO3/H2SO4 (EAS to C4) Inter3 4-Amino-2-chloro-1,3-dimethylbenzene (Reduction) Inter2->Inter3 H2, Pd/C or Fe/HCl Diazo Diazonium Salt (Intermediate) Inter3->Diazo NaNO2, H2SO4 0°C Target 3-Chloro-2,4-dimethylphenol (Target) Diazo->Target H2O, Heat (Hydrolysis) Direct chlorination of phenol fails Direct chlorination of phenol fails Route builds phenol LAST Route builds phenol LAST Direct chlorination of phenol fails->Route builds phenol LAST

Caption: Figure 1. Retrosynthetic strategy avoiding direct phenol chlorination to ensure 3-chloro regioselectivity.

Detailed Experimental Protocol

Stage 1: Nitration of 2-Chloro-1,3-dimethylbenzene

Objective: Introduce a nitrogen handle at the C4 position.

Reagents:

  • 2-Chloro-1,3-dimethylbenzene (CAS 6781-98-2): 14.06 g (0.1 mol)

  • Nitric Acid (65%): 7.0 mL

  • Sulfuric Acid (conc.): 20 mL

  • Dichloromethane (DCM): 50 mL

Procedure:

  • Setup: Charge a 250 mL three-neck round-bottom flask with 2-chloro-1,3-dimethylbenzene and DCM. Cool to 0–5°C using an ice-salt bath.

  • Acid Mix: In a separate beaker, carefully mix Nitric Acid and Sulfuric Acid (maintain <20°C).

  • Addition: Dropwise add the mixed acid to the reaction flask over 30 minutes, maintaining internal temperature <10°C. Caution: Exothermic.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (25°C) for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Workup: Pour mixture onto 200 g crushed ice. Extract with DCM (3 x 50 mL). Wash organic layer with sat. NaHCO3 and brine. Dry over MgSO4 and concentrate.

  • Purification: The crude contains 4-nitro and 6-nitro isomers. Recrystallize from Ethanol to isolate 4-nitro-2-chloro-1,3-dimethylbenzene (Yield target: ~60-70%).

Stage 2: Reduction to Aniline

Objective: Convert Nitro group to Amine.

Reagents:

  • 4-Nitro-2-chloro-1,3-dimethylbenzene (from Stage 1)

  • Iron powder (3 eq) / NH4Cl (aq) OR H2 (1 atm) / Pd/C (5%)

  • Ethanol/Water (4:1)

Procedure (Fe/NH4Cl Method):

  • Suspend nitro compound in Ethanol/Water. Add NH4Cl and Iron powder.

  • Reflux at 80°C for 4 hours.

  • Filter hot through Celite to remove iron residues.

  • Concentrate filtrate to obtain 4-amino-2-chloro-1,3-dimethylbenzene (3-chloro-2,4-xylidine).

Stage 3: Diazotization and Hydrolysis (The Critical Step)

Objective: Convert Amine to Phenol.

Reagents:

  • 3-Chloro-2,4-xylidine (0.05 mol)

  • Sulfuric Acid (35% aq): 40 mL

  • Sodium Nitrite (NaNO2): 3.8 g (0.055 mol) in 10 mL water

  • Urea (trace)

Procedure:

  • Salt Formation: Suspend the amine in 35% H2SO4 in a 250 mL flask. Heat gently to dissolve, then cool rapidly to 0–5°C to precipitate the amine sulfate as a fine slurry.

  • Diazotization: Add NaNO2 solution dropwise under the surface of the liquid, keeping temp <5°C. Stir for 30 min.

    • Test: Solution should turn starch-iodide paper blue. Add trace Urea to destroy excess nitrous acid (until paper no longer turns blue).

  • Hydrolysis:

    • Prepare a separate flask with 50 mL of 10% H2SO4 and heat to boiling (100°C) .

    • Slowly drip the cold diazonium salt solution into the boiling acid.

    • Note: The diazonium salt decomposes instantly upon hitting the hot acid, releasing N2 gas and forming the phenol.

    • Steam Distillation: Simultaneously steam distill the product as it forms to prevent coupling side reactions (azo dye formation).

  • Isolation: Collect the steam distillate. The product, 3-chloro-2,4-dimethylphenol , will crystallize or separate as an oil upon cooling.

  • Final Purification: Recrystallize from Petroleum Ether/Benzene or sublime.

Analytical Validation & Specifications

Data Summary Table: 3-Chloro-2,4-Dimethylphenol

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Melting Point 67 – 68 °CCapillary Method
Purity (HPLC) > 98.5% (Area %)C18 Column, MeOH/H2O
Regioselectivity > 99% (No 6-chloro isomer)1H-NMR
Mass Spec [M-H]- = 155.0 (Cl isotope pattern)LC-MS (ESI-)

NMR Validation (400 MHz, CDCl3):

  • δ 2.25 (s, 3H): Methyl at C2.

  • δ 2.30 (s, 3H): Methyl at C4.

  • δ 6.85 (d, 1H): Aromatic proton at C5 (ortho to C4-Me).

  • δ 7.05 (d, 1H): Aromatic proton at C6 (ortho to OH).

  • Note: The coupling pattern (AB system) confirms the adjacent protons at C5 and C6, proving the C3 position is substituted.

Safety & Handling

  • Diazonium Salts: Potentially explosive if dried. Keep in solution and process immediately.

  • Chlorinated Phenols: Toxic by ingestion and skin contact. Use nitrile gloves and work in a fume hood.

  • Nitration: Highly exothermic. Strict temperature control is required to prevent thermal runaway.

References

  • PubChem. 2,4-Dimethylphenol Compound Summary. National Library of Medicine. [Link]

  • Org. Synth. Diazotization and Hydrolysis of Amines to Phenols: General Procedures. Organic Syntheses, Coll. Vol. 3, p.130. [Link]

Troubleshooting & Optimization

purification of 3-Chloro-2,4-dimethylphenol by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Separation Sciences Subject: Technical Guide: Purification of 3-Chloro-2,4-dimethylphenol (CAS 56680-84-3)

Executive Summary

Purifying 3-Chloro-2,4-dimethylphenol (also known as 3-chloro-2,4-xylenol) presents a specific thermodynamic challenge due to its relatively low melting point (67–68 °C ). Standard high-temperature recrystallization protocols often fail, resulting in "oiling out"—a phenomenon where the compound separates as a liquid emulsion rather than a crystalline solid.

This guide provides a scientifically grounded protocol to bypass liquid-liquid phase separation (LLPS) and achieve high-purity crystalline isolation.

Part 1: Solvent Selection Strategy

Q1: What is the optimal solvent system for this specific phenol? A: The most robust solvent system is n-Hexane or a Petroleum Ether (60–80 °C fraction) .

  • The Logic: Phenols are moderately polar but contain a significant hydrophobic aromatic core. While alcohols (methanol/ethanol) dissolve them well, they often require water as a co-solvent to induce precipitation. Adding water to a low-melting solid like 3-Chloro-2,4-dimethylphenol drastically increases the risk of oiling out because water acts as an anti-solvent that forces the hydrophobic phenol out of solution rapidly, often above its melting point.

  • The Solution: Non-polar aliphatic hydrocarbons (hexanes) exhibit a steep solubility curve for xylenols—high solubility near boiling (69 °C) and very low solubility at 0 °C. Crucially, the boiling point of hexane (69 °C) is almost identical to the melting point of your target (67–68 °C), preventing you from overheating the solution to a range where stable oils form.

Q2: Can I use Toluene or Benzene? A: Avoid Toluene. While chemically suitable, Toluene boils at 110.6 °C. If you dissolve your compound at this temperature, you are operating 40 °C above the compound's melting point. As you cool, the solution will likely hit the saturation point while still above 68 °C, causing the phenol to separate as a liquid oil saturated with impurities.

Q3: Summary of Solvent Suitability

Solvent SystemSuitabilityRisk FactorMechanism of Action
n-Hexane High LowSteep solubility curve; BP matches MP.
Petroleum Ether (40-60) Medium MediumEvaporates too fast; requires very low temp to crystallize.
Ethanol/Water Low High (Oiling Out) Water induces liquid-liquid phase separation before crystallization.
Toluene Low High (Oiling Out) High BP promotes separation of molten phenol.

Part 2: Optimized Recrystallization Protocol

Q4: What is the step-by-step workflow to ensure crystal formation? A: Follow this "Metastable Zone" protocol to keep the system in the crystallization region of the phase diagram.

1. Dissolution (The "Just-Below-Boiling" Rule):

  • Place crude 3-Chloro-2,4-dimethylphenol in a flask.

  • Add n-Hexane slowly while heating in a water bath set to 60 °C (do not exceed 65 °C).

  • Target: Dissolve the solid completely using the minimum amount of solvent necessary.

  • Technical Note: If you see oily droplets at the bottom that refuse to dissolve, you may have insoluble impurities or water. Decant the clear upper layer to a clean flask.

2. Hot Filtration (Optional but Recommended):

  • If the solution is cloudy or colored, add activated carbon (1-2% by weight), stir for 5 minutes, and filter through a pre-warmed funnel.

  • Critical: The funnel must be warm to prevent premature crystallization (or oiling) on the filter paper.

3. Controlled Cooling (The "Seeding" Step):

  • Remove the flask from heat. Let it cool to ambient temperature slowly.

  • The Critical Moment: At approximately 55–60 °C, add a seed crystal of pure 3-Chloro-2,4-dimethylphenol.

  • Why? Seeding provides a template for nucleation, bypassing the energy barrier required to form the first crystal. This prevents the solution from becoming super-saturated to the point where it spontaneously separates as an oil.

4. Crystallization & Isolation:

  • Once the flask reaches room temperature, move it to a refrigerator (4 °C) or ice bath.

  • Allow to stand for 1–2 hours.

  • Filter the white needles via vacuum filtration.

  • Wash with cold hexane (0 °C).

5. Drying:

  • Dry in a vacuum desiccator at room temperature.

  • Warning: Do not oven dry above 40 °C; you risk melting the purified product.

Part 3: Troubleshooting "Oiling Out"

Q5: My solution turned into a cloudy emulsion and settled as a blob of oil. What happened? A: You encountered Liquid-Liquid Phase Separation (LLPS) . This occurs when the saturation limit is reached at a temperature higher than the melting point (68 °C). The "precipitate" is liquid phenol. This liquid phase is an excellent solvent for impurities, so if it solidifies later, it will be impure.

Corrective Action:

  • Reheat the mixture until the oil redissolves (add a small amount of extra hexane if needed to clear the solution).

  • Cool more slowly with vigorous stirring.

  • Seed the solution at a higher temperature (approx. 60 °C).

  • Scratch the inner wall of the flask with a glass rod. The friction creates micro-nucleation sites.

Part 4: Process Visualization

Figure 1: Recrystallization Decision Logic

This workflow illustrates the decision-making process to avoid oiling out.

RecrystallizationWorkflow Start Start: Crude 3-Chloro-2,4-dimethylphenol SolventChoice Select Solvent: n-Hexane Start->SolventChoice Dissolve Dissolve at 60°C (Below MP of 68°C) SolventChoice->Dissolve CheckSol Is solution clear? Dissolve->CheckSol CheckSol->Dissolve No (Add more solvent) Filter Hot Filtration (Remove Insolubles) CheckSol->Filter Yes Cooling Cool to 55°C Filter->Cooling Seed Add Seed Crystal Cooling->Seed Observe Observation Seed->Observe OilFormed Oiling Out Observed Observe->OilFormed Liquid Droplets CrystalsFormed Crystals Forming Observe->CrystalsFormed White Needles Reheat Reheat & Add Solvent OilFormed->Reheat FinalCool Cool to 4°C CrystalsFormed->FinalCool Reheat->Cooling Isolate Vacuum Filter & Dry < 40°C FinalCool->Isolate

Caption: Decision tree for the purification of low-melting phenols, emphasizing the loop to correct oiling out.

Figure 2: The Mechanism of Oiling Out

Understanding the thermodynamic trap of low-melting solids.

OilingOut HighTemp High Temp Solution (T > 68°C) Cooling Cooling Phase HighTemp->Cooling Saturation Saturation Point Reached Cooling->Saturation PathA Path A: T_sat > T_melt (Too Concentrated) Saturation->PathA PathB Path B: T_sat < T_melt (Ideal) Saturation->PathB LiquidSep Liquid-Liquid Separation (Oiling Out) PathA->LiquidSep SolidSep Crystal Nucleation PathB->SolidSep ImpurityTrap Impurities Trapped in Oil LiquidSep->ImpurityTrap PureCrystal High Purity Product SolidSep->PureCrystal

Caption: Thermodynamic pathway comparison. Path B is required for successful purification.

References

  • PubChem. (2025).[1] 3-Chloro-2,4-dimethylphenol (Compound).[2][3][4][5][6] National Library of Medicine. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization: Mechanisms and Troubleshooting. Retrieved from [Link]

  • University of Rochester. (n.d.). Solvents for Recrystallization: Tips and Tricks. Department of Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 4-Chloro-3,5-dimethylphenol (Chloroxylenol/PCMX)

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Reaction Optimization and Troubleshooting

Welcome to the technical support center for the synthesis of 4-chloro-3,5-dimethylphenol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis.

A point of clarification: The compound is occasionally referred to by non-standard names such as 3-chloro-2,4-xylenol. However, the globally recognized and commercially significant antiseptic is 4-chloro-3,5-dimethylphenol (CAS No. 88-04-0), also known as Chloroxylenol or PCMX.[1] This guide will focus on the optimized synthesis of this specific isomer, which is most commonly prepared via the electrophilic chlorination of 3,5-dimethylphenol (3,5-xylenol).

Part 1: Reaction Overview & Key Challenges

The synthesis of 4-chloro-3,5-dimethylphenol is a classic example of an electrophilic aromatic substitution. The hydroxyl group of the starting material, 3,5-dimethylphenol, is a powerful activating group, directing the incoming electrophile (a chloronium ion or its equivalent) to the ortho and para positions. In this specific molecule, the 4-position is para to the hydroxyl group, while the 2- and 6-positions are ortho. The primary challenge is to achieve high selectivity for the desired 4-chloro isomer while minimizing the formation of the 2-chloro isomer and di-chlorinated species.

Reaction_Scheme Fig. 1: Synthesis of 4-Chloro-3,5-dimethylphenol SM 3,5-Dimethylphenol (Starting Material) P1 4-Chloro-3,5-dimethylphenol (Desired Product) SM->P1 Main Reaction (para-substitution) BP1 2-Chloro-3,5-dimethylphenol (Isomeric Byproduct) SM->BP1 Side Reaction (ortho-substitution) Reagent Sulfuryl Chloride (SO2Cl2) BP2 2,4-Dichloro-3,5-dimethylphenol (Over-chlorination Byproduct) P1->BP2

Caption: Fig. 1: Synthesis of 4-Chloro-3,5-dimethylphenol

Part 2: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis.

Q1: Why is sulfuryl chloride (SO₂Cl₂) often preferred over chlorine gas (Cl₂) for this reaction?

A1: While chlorine gas can be used, sulfuryl chloride is often chosen in a laboratory or fine chemical setting for several reasons. It is a liquid, making it easier and safer to handle and measure accurately compared to gaseous chlorine.[2] The reaction with sulfuryl chloride can be performed under milder conditions, which helps suppress the formation of dichlorinated and other byproducts.[2] The reaction byproducts from sulfuryl chloride are gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl), which can be easily removed from the reaction mixture and neutralized in a scrubber.

Q2: What is the underlying mechanism of the chlorination of 3,5-dimethylphenol?

A2: The reaction proceeds via an electrophilic aromatic substitution mechanism. The hydroxyl (-OH) group on the phenol ring is a strong activating group, increasing the electron density of the aromatic ring, particularly at the ortho (2,6) and para (4) positions.[3] Sulfuryl chloride acts as the source of the electrophile. The electrophile attacks the electron-rich ring to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A base (which can be the solvent or another molecule) then removes a proton from the carbon bearing the new chloro group, restoring the aromaticity of the ring to yield the final product.

Q3: What are the primary byproducts, and why do they form?

A3: The main byproducts are:

  • 2-Chloro-3,5-dimethylphenol: This isomer forms because the ortho positions (2 and 6) are also electronically activated by the hydroxyl group. Controlling reaction conditions is key to favoring para-substitution over ortho.

  • 2,4-Dichloro-3,5-dimethylphenol: This results from over-chlorination. The initial product, 4-chloro-3,5-dimethylphenol, is still an activated phenol and can undergo a second chlorination if excess chlorinating agent is present or if reaction conditions are too harsh.[4]

Part 3: Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis.

Problem 1: Low Yield or Incomplete Conversion

Q: My reaction yield is poor, and analysis (GC/HPLC) shows a large amount of unreacted 3,5-dimethylphenol. What factors should I investigate?

A: Low conversion is typically tied to reaction parameters or reagent quality. Consider the following:

  • Stoichiometry: Ensure a slight molar excess of sulfuryl chloride is not being used. A 1:1 molar ratio is a good starting point.[5] Using a sub-stoichiometric amount will naturally lead to incomplete conversion.

  • Temperature Control: The reaction temperature is critical. While some procedures use temperatures between 15-25°C[4], others may go up to 40°C.[6] If the temperature is too low, the reaction rate may be too slow, leading to incomplete conversion within the allotted time. Conversely, excessively high temperatures can lead to byproduct formation.

  • Reaction Time: Chlorination times can range from 2 to 24 hours.[4] If your reaction time is on the shorter end, you may need to extend it. It is highly recommended to monitor the reaction's progress using an appropriate technique like GC or TLC to determine when the starting material has been consumed.

  • Reagent Purity: Ensure your 3,5-dimethylphenol is pure and dry. Impurities can interfere with the reaction. Sulfuryl chloride should be fresh or properly stored, as it can decompose over time.

Problem 2: Poor Selectivity (High Isomeric Impurity)

Q: My product contains a significant amount of the 2-chloro-3,5-dimethylphenol isomer. How can I improve the selectivity for the desired 4-chloro product?

A: Improving para-selectivity is the central optimization challenge.

  • Solvent Choice: The choice of solvent can influence selectivity. Non-polar solvents like tetrachloroethylene or dichloroethane are often used.[4] Some studies suggest that specific solvent systems can improve the para/ortho ratio.

  • Temperature of Addition: The rate and temperature at which you add the sulfuryl chloride are paramount. A slow, dropwise addition at a controlled, low-to-moderate temperature (e.g., 15-25°C) is crucial.[4] This helps manage the exothermic nature of the reaction and can favor the thermodynamically more stable para product over the ortho isomer.

  • Catalysts: While many modern procedures are catalyst-free, some literature describes the use of sulfur-containing catalysts or Lewis acids like aluminum or ferric chloride to enhance para-selectivity.[7] However, these add complexity to the workup.

Data on Reaction Conditions and Product Distribution

The following table summarizes data from various sources to illustrate how conditions affect product composition.

Starting MaterialChlorinating AgentSolvent/SystemTemperature (°C)Time (h)Product Distribution (Approx. %)Reference
3,5-XylenolSulfuryl ChlorideDichloroethane/Acidic Water15-25589.2% 4-chloro, 8.5% 2-chloro, 1.2% dichloro[4]
3,5-XylenolSulfuryl ChlorideTetrachloroethylene/Acidic Water15-25689.8% 4-chloro, 8.3% 2-chloro, 1.3% dichloro[4]
m-CresolSulfuryl ChlorideNone (Molten)30-402-2.5Main product is 4-chloro-3-cresol[6]
3,5-XylenolN-ChlorosuccinimideCarbon Tetrachloride (with AlCl₃ catalyst)70-80164% Yield (isolated)[8]

Problem 3: Formation of Dichlorinated Byproducts

Q: My final product is contaminated with 2,4-dichloro-3,5-dimethylphenol. How can this be avoided?

A: Dichlorination is a classic sign of over-reaction.

  • Precise Stoichiometry: This is the most critical factor. Do not use a significant excess of sulfuryl chloride. A molar ratio of SO₂Cl₂ to 3,5-xylenol of 1.0:1.0 is a good target.[5]

  • Reaction Monitoring: As mentioned before, closely monitor the reaction. Stop the reaction as soon as the starting material is consumed to an acceptable level. Allowing the reaction to proceed for too long after the starting material is gone will inevitably lead to the chlorination of the desired product.

Problem 4: Purification Difficulties

Q: I am having trouble purifying the product. What is the recommended method?

A: The crude product is typically a solid mixture of isomers.

  • Work-up: After the reaction, the organic phase is usually washed with water and then a dilute base (like sodium bicarbonate solution) to remove acidic byproducts (HCl, SO₂) and unreacted phenol.

  • Recrystallization: This is the most common purification method. A patent suggests using chloroform for recrystallization, often with activated carbon for decolorization, to obtain white crystals of the final product.[8] Experimenting with other solvent systems like toluene/heptane mixtures may also be effective.

  • Distillation: While possible, vacuum distillation may be challenging due to the high boiling point of the product and the close boiling points of the isomers. It is generally less practical than recrystallization for achieving high purity.

Part 4: Experimental Protocols & Safety

Detailed Synthesis Protocol (Illustrative)

This protocol is a synthesis of methodologies described in the literature.[4][5]

Workflow Fig. 2: Experimental Workflow A 1. Reaction Setup - 3,5-Xylenol in Dichloroethane - Equip with dropping funnel, stirrer, thermometer - Place in ice/water bath B 2. Reagent Addition - Slowly add Sulfuryl Chloride (1.0 eq) - Maintain temp. at 15-25°C A->B C 3. Reaction - Stir for 5-8 hours at 15-25°C - Monitor by GC/TLC B->C D 4. Work-up - Separate organic layer - Wash with water, then NaHCO₃ soln. C->D E 5. Solvent Removal - Dry organic layer (e.g., with MgSO₄) - Evaporate solvent under reduced pressure D->E F 6. Purification - Recrystallize crude solid from a suitable solvent (e.g., Chloroform or Toluene/Heptane) E->F G 7. Final Product - Filter, wash with cold solvent, and dry - Characterize (m.p., NMR, GC-MS) F->G

Caption: Fig. 2: Experimental Workflow

  • Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 3,5-dimethylphenol (1.0 mol, 122.17 g) in a suitable solvent such as dichloroethane (300 mL). Place the flask in a water bath to maintain temperature control. The entire apparatus must be in a well-ventilated fume hood.

  • Chlorination: Cool the solution to 15°C. Slowly add sulfuryl chloride (1.0 mol, 134.97 g, ~81 mL) dropwise from the dropping funnel over a period of 4-6 hours, ensuring the internal temperature does not exceed 25°C.[4] The reaction will generate HCl and SO₂ gas, which must be vented to a scrubber containing a basic solution (e.g., 10% NaOH).

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 15-25°C for an additional 2-4 hours, or until GC/TLC analysis indicates the consumption of the starting material.

  • Work-up: Transfer the reaction mixture to a separatory funnel. If an aqueous layer is present from a co-solvent system, separate it. Wash the organic layer sequentially with water (2 x 200 mL) and 5% sodium bicarbonate solution (2 x 150 mL) to remove residual acids.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude solid product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., chloroform or a toluene/heptane mixture) to obtain pure 4-chloro-3,5-dimethylphenol as a white crystalline solid.[8]

Mandatory Safety Precautions

Q: What are the critical safety hazards I must be aware of for this reaction?

A: This reaction involves several significant hazards that require strict safety protocols.

  • Sulfuryl Chloride (SO₂Cl₂):

    • Corrosivity: It is highly corrosive and can cause severe burns to the skin and eyes.[9] Always wear chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a face shield.

    • Inhalation Hazard: It is toxic upon inhalation, irritating the respiratory tract and potentially causing pulmonary edema.[9] All manipulations must be performed in a certified chemical fume hood.

    • Water Reactivity: Sulfuryl chloride reacts violently with water, releasing corrosive and toxic gases (HCl and SO₂).[10] Ensure all glassware is dry and avoid any contact with moisture.

  • Gas Evolution: The reaction produces hydrogen chloride (HCl) and sulfur dioxide (SO₂), both of which are toxic and corrosive gases. The reaction apparatus must be vented to a gas scrubber.

  • Solvents: The chlorinated solvents often used (dichloroethane, carbon tetrachloride) are toxic and/or carcinogenic. Consult the specific Safety Data Sheet (SDS) for the solvent you choose and handle it with appropriate care.

References

  • Preparation method of parachlorometaxylenol. (2013).
  • Study on synthesis of chloroxylenol. (n.d.). Semantic Scholar. Retrieved February 8, 2024, from [Link]

  • Synthesis method of 4-chloro-3-cresol and system thereof. (2014).
  • Preparation method of chloroxylenol. (2013).
  • El-Hiti, G. A. (2021). Commercially Important Chlorinated Phenols. ResearchGate. [Link]

  • Le, T. N., et al. (2017). Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. Environmental Science & Technology Letters. [Link]

  • Chloroxylenol. (n.d.). Wikipedia. Retrieved February 8, 2024, from [Link]

  • Preparing method for 4-chlorine-3,5-xylenol. (2013).
  • METHOD OF CHLORINATION OF XYLENOLS. (1977).
  • chloroxylenol, 88-04-0. The Good Scents Company. Retrieved February 8, 2024, from [Link]

  • Alcohols, Phenols and Ethers. NCERT. Retrieved February 8, 2024, from [Link]

  • Electrophilic Substitution Reactions of Phenols. BYJU'S. Retrieved February 8, 2024, from [Link]

  • Hazardous Substance Fact Sheet: Sulfuryl Chloride. New Jersey Department of Health. Retrieved February 8, 2024, from [Link]

  • Wang, Q., et al. (2017). Selective water-based oxychlorination of phenol with hydrogen peroxide catalyzed by manganous sulfate. RSC Advances. [Link]

Sources

Technical Support Center: Isomeric Resolution of Chlorinated Xylenols

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support center for researchers dealing with the chlorination of 3,5-dimethylphenol (3,5-xylenol). It addresses the critical challenge of separating the target antimicrobial agent 4-chloro-3,5-dimethylphenol (PCMX) from its isomeric byproduct 2-chloro-3,5-dimethylphenol (OCMX) and di-chlorinated impurities.

Current Status: Online 🟢 Operator: Senior Application Scientist Case ID: ISO-RES-PCMX-001

Executive Summary: The Ortho-Para Conflict

The chlorination of 3,5-xylenol is an electrophilic aromatic substitution governed by the hydroxyl group's activating influence. While the methyl groups at positions 3 and 5 provide steric bulk, they do not fully block the ortho positions (2 and 6). Consequently, reaction mixtures inevitably contain:

  • Target (Para): 4-chloro-3,5-dimethylphenol (PCMX).[1][2]

  • Impurity (Ortho): 2-chloro-3,5-dimethylphenol (OCMX).

  • Over-reaction: 2,4-dichloro-3,5-dimethylphenol (DCMX).

This guide provides the protocols to resolve these mixtures based on differential solubility and chromatographic behavior.

Module 1: Analytical Troubleshooting (The "Eyes")

Q: I cannot resolve the 2-chloro and 4-chloro isomers on my current HPLC method. They co-elute. What is wrong?

Diagnosis: Isomeric phenols possess nearly identical hydrophobicities (logP) and pKa values, making standard C18 separations difficult. Co-elution typically indicates insufficient stationary phase selectivity or incorrect pH control.

Corrective Action: You must exploit the subtle difference in molecular shape and hydrogen-bonding acidity between the ortho (intramolecular H-bond) and para (intermolecular H-bond) isomers.

Optimized HPLC Protocol:

  • Column: Phenyl-Hexyl or C18 with high carbon load (e.g., 5µm, 4.6 x 250 mm). The Phenyl-Hexyl phase offers

    
     interactions that discriminate between the electron distributions of the isomers.
    
  • Mobile Phase: Isocratic Acetonitrile:Water (70:30 v/v) adjusted to pH 3.0 with Phosphoric Acid.

    • Why pH 3.0? Suppressing ionization ensures both species remain neutral, maximizing interaction with the stationary phase.

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV @ 280 nm.

CompoundApprox.[1][2][4][5][6][7][8][9] Relative Retention (RRT)Mechanism of Separation
2-chloro isomer (OCMX) 0.92Intramolecular H-bonding reduces polarity slightly, eluting earlier in RP.
4-chloro isomer (PCMX) 1.00 (Reference)Fully available hydroxyl interacts stronger with mobile phase water, eluting later.
2,4-dichloro isomer 1.2 - 1.4Increased hydrophobicity (two chlorines) increases retention significantly.

Module 2: Purification & Separation (The "Hands")[13]

Q: My recrystallization resulted in a persistent "oil" at the bottom of the flask instead of crystals. How do I recover the solid?

Root Cause Analysis: "Oiling out" occurs when the impurity profile (specifically the 2-chloro isomer) depresses the melting point of the mixture below the temperature at which the solution becomes saturated. You have formed a stable supercooled liquid phase rather than a crystal lattice.

Troubleshooting Protocol:

  • The "Cloud Point" Reheat: Re-dissolve the oil by heating the mixture back to reflux.

  • Solvent Modification: Add a small quantity (5-10% v/v) of a polar co-solvent (e.g., Ethanol) if you are using a non-polar solvent like Benzene or Toluene. This disrupts the impurity-solute clusters.

  • Seeding (Critical): Cool the solution slowly to 5°C above the temperature where oiling previously occurred. Add pure seed crystals of PCMX.

  • Agitation Control: Reduce stirring speed. High shear can inhibit nucleation and favor oil formation.

Q: How do I remove the 2-chloro isomer without column chromatography?

Strategic Solution: Differential Solubility The 4-chloro isomer (PCMX) has a significantly higher melting point (114-116°C) and crystal lattice energy than the 2-chloro isomer due to its symmetry and ability to form intermolecular hydrogen bond networks. The 2-chloro isomer, with its "shielded" hydroxyl group, is more soluble in non-polar solvents.

Validated Recrystallization Protocol:

  • Solvent System: Petroleum Ether (60-90 fraction) or Benzene (Note: Use Toluene as a safer analog).

  • Ratio: 1:3 (Solid mass : Solvent volume).

Step-by-Step:

  • Dissolution: Dissolve crude solid in boiling Toluene.

  • Hot Filtration: Filter while hot to remove mechanical impurities.

  • Controlled Cooling: Cool to 25°C. The 4-chloro isomer will crystallize. The 2-chloro isomer remains dissolved in the mother liquor due to the "ortho effect" (intramolecular H-bonding preventing lattice integration).

  • Wash: Filter the cake and wash with cold Petroleum Ether.

  • Yield Check: If purity is <98%, repeat.

Module 3: Synthesis Control (Prevention)

Q: Can I alter the reaction conditions to favor the 4-chloro isomer and reduce the purification burden?

Expert Insight: Yes. The ratio of ortho to para substitution is solvent-dependent.

  • Non-polar solvents (e.g., CCl4, Tetrachloroethylene): Favor ortho substitution because the transition state is stabilized by internal coordination between the chlorinating agent and the phenolic hydroxyl.

  • Polar/Protic solvents: Favor para substitution. Solvation of the hydroxyl group increases the steric bulk at the ortho position, pushing the incoming electrophile to the para position.

Recommendation: Conduct chlorination in a solvent system that disrupts the hydroxyl coordination, such as acetic acid or by using specific catalysts (e.g., CuCl2) that enhance para-selectivity through steric hindrance mechanisms.

Visualizing the Workflow

The following diagram illustrates the decision logic for purifying a crude chlorination mixture.

PCMX_Purification Start Crude Chlorination Mixture (PCMX + OCMX + DCMX) Solvent Dissolve in Hot Toluene (or Benzene/Chloroform) Start->Solvent Cooling Controlled Cooling (to 20-25°C) Solvent->Cooling Decision State of Matter? Cooling->Decision Crystals Crystals Formed Decision->Crystals Solid Precipitate Oil Oiling Out Decision->Oil Liquid/Goo Filter Vacuum Filtration Crystals->Filter Remedy Remedy: 1. Reheat 2. Add Seed Crystals 3. Slow Cool Oil->Remedy Remedy->Cooling Solid Solid Cake (Enriched PCMX) Filter->Solid Liquor Mother Liquor (Rich in 2-Chloro Isomer) Filter->Liquor Recycle Solvent Recovery & Secondary Crystallization Liquor->Recycle

Caption: Figure 1. Logical workflow for the fractional crystallization of chlorinated xylenol isomers, addressing the common "oiling out" failure mode.

Summary Data Table: Isomer Properties

Property4-Chloro-3,5-xylenol (PCMX)2-Chloro-3,5-xylenol (OCMX)Implication for Separation
Melting Point 114 - 116°C45 - 48°C (approx)PCMX crystallizes first; OCMX stays in liquor.
Solubility (Toluene) Moderate (Cold) / High (Hot)Very High (Cold & Hot)Allows separation by cooling crystallization.
pKa ~9.7~8.5OCMX is more acidic due to ortho-Cl induction; separable by pH gradient extraction (advanced).
H-Bonding IntermolecularIntramolecularOCMX is more volatile and less polar.

References

  • Synthesis and Purification of Xylenol Isomers.
  • Preparation method of parachlorometaxylenol (PCMX).
  • Chloroxylenol (PCMX) Chemical Properties and Applications. PubChem. CID 2723. [Link]

  • Process for separating chlorinated phenols.

Sources

Validation & Comparative

Advanced Spectroscopic Analysis: Distinguishing 3-Chloro-2,4-dimethylphenol from Structural Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis and quality control of chlorinated phenols, distinguishing regioisomers is a critical challenge. 3-Chloro-2,4-dimethylphenol (Target) is structurally distinct from its common isomers, such as 5-Chloro-2,4-dimethylphenol (a likely byproduct) and 4-Chloro-3,5-dimethylphenol (PCMX, a commercial antiseptic).

This guide provides a definitive 1H NMR structural analysis. Unlike mass spectrometry, which often yields identical molecular ion peaks (


 156) for these isomers, 1H NMR offers a "fingerprint" based on aromatic coupling patterns . The presence of ortho-coupled protons (J 

8.0 Hz)
is the specific diagnostic marker for the 3-chloro isomer, distinguishing it from the singlet-dominated spectra of its para-substituted or symmetric counterparts.

Structural Analysis & Theoretical Prediction

To interpret the spectrum accurately, we must first analyze the proton environments of the target and its primary "alternatives" (isomers).

The Target: 3-Chloro-2,4-dimethylphenol
  • Structure: Phenol core with Methyls at C2, C4 and Chlorine at C3.

  • Symmetry: Asymmetric.

  • Proton Environments:

    • OH: Singlet (broad, solvent dependent).

    • Methyls: Two distinct singlets (C2-Me, C4-Me).

    • Aromatic: Two protons at C5 and C6.[1]

  • Key Diagnostic: C5-H and C6-H are adjacent (vicinal). They will appear as two doublets with a coupling constant (

    
    ) of ~8.0 Hz .
    
The Alternatives (Comparison)

The table below contrasts the target with its most relevant isomers.

CompoundStructure DescriptionAromatic Proton Pattern (Diagnostic)Coupling Constant (

)
3-Chloro-2,4-dimethylphenol Target. Cl at C3. H at C5, C6.[1][2]Two Doublets (AB System) Ortho (~8.0 Hz)
5-Chloro-2,4-dimethylphenol Byproduct. Cl at C5. H at C3, C6.Two Singlets Para (~0 Hz)
6-Chloro-2,4-dimethylphenol Byproduct. Cl at C6. H at C3, C5.Two Doublets Meta (~2.0 Hz)
4-Chloro-3,5-dimethylphenol PCMX (Commercial). Symmetric.One Singlet (2H) Equivalent

Experimental Protocol

This protocol ensures high-resolution data suitable for coupling constant analysis.

Sample Preparation
  • Solvent Selection:

    • Preferred: Chloroform-d (CDCl

      
      ) . Provides the best resolution for aromatic coupling (
      
      
      
      -values) and minimizes viscosity broadening.
    • Alternative: DMSO-d

      
      . Use only if observing the OH proton coupling/integration is mandatory. Note that DMSO may broaden aromatic signals due to viscosity.
      
  • Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent.

  • Reference: Use Tetramethylsilane (TMS) at 0.00 ppm or the residual CHCl

    
     peak at 7.26 ppm.
    
Acquisition Parameters (Standard 300-600 MHz Instrument)
  • Pulse Sequence: Standard 1D proton (e.g., zg30 on Bruker).

  • Spectral Width: -2 to 14 ppm (to catch broad OH peaks).

  • Scans (NS): 16 (sufficient for >10 mg sample).

  • Relaxation Delay (D1):

    
     2.0 seconds (essential for accurate integration of methyl vs. aromatic protons).
    
  • Apodization: Exponential multiplication with LB = 0.3 Hz.

Comparative Spectral Analysis

The Aromatic Region (6.0 – 7.5 ppm)

This is the decision-making region.

  • Target (3-Chloro): You will observe two distinct doublets .

    • H6 (Ortho to OH): Typically found upfield (~6.7–6.9 ppm) due to the electron-donating OH group.

    • H5 (Meta to OH): Typically found downfield (~6.9–7.2 ppm).

    • Verification: Measure the distance between the "legs" of the doublet. It must be 7.5–8.5 Hz .

  • Alternative (5-Chloro): You will observe two sharp singlets .

    • The protons are para to each other (C3 and C6). There is effectively zero coupling.

  • Alternative (PCMX): You will observe one strong singlet integrating to 2 protons.

    • Symmetry makes H2 and H6 equivalent.

The Methyl Region (2.0 – 2.4 ppm)
  • Target (3-Chloro): Two singlets.

    • C2-Me: Ortho to OH, usually slightly upfield (~2.2 ppm).

    • C4-Me: Para to OH, adjacent to Cl, usually slightly downfield (~2.3 ppm).

  • Comparison: In the symmetric PCMX isomer, the methyls are equivalent and appear as a single intense peak at 2.29 ppm [1].

Summary Data Table[2][3]
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignment (3-Cl-2,4-DMP)Comparison Note
~6.9 - 7.2 Doublet (

Hz)
1HAr-H (C5) Distinguishes from 5-Cl (Singlet)
~6.7 - 6.9 Doublet (

Hz)
1HAr-H (C6) Distinguishes from PCMX (Singlet)
~5.0 - 5.5 Broad Singlet1H-OH Shift varies with concentration/solvent
~2.30 Singlet3H-CH

(C4)
Distinct from C2-Me
~2.20 Singlet3H-CH

(C2)
Distinct from C4-Me

Decision Workflow (Isomer Identification)

The following diagram illustrates the logical flow for identifying the correct isomer based on the aromatic splitting pattern.

IsomerID Start Acquire 1H NMR Spectrum (Aromatic Region 6.0-7.5 ppm) CountPeaks Count Aromatic Signals & Check Multiplicity Start->CountPeaks OneSinglet Single Signal (2H) (Symmetric) CountPeaks->OneSinglet 1 Signal TwoSignals Two Distinct Signals (1H each) (Asymmetric) CountPeaks->TwoSignals 2 Signals PCMX Result: 4-Chloro-3,5-dimethylphenol (PCMX) OneSinglet->PCMX CheckCoupling Measure Coupling Constant (J) TwoSignals->CheckCoupling Singlets Singlets (J ~ 0 Hz) Para-substitution CheckCoupling->Singlets MetaDoublets Doublets (J ~ 2 Hz) Meta-substitution CheckCoupling->MetaDoublets OrthoDoublets Doublets (J ~ 8 Hz) Ortho-substitution CheckCoupling->OrthoDoublets FiveChloro Result: 5-Chloro-2,4-dimethylphenol (Impurity) Singlets->FiveChloro SixChloro Result: 6-Chloro-2,4-dimethylphenol (Impurity) MetaDoublets->SixChloro Target CONFIRMED TARGET: 3-Chloro-2,4-dimethylphenol OrthoDoublets->Target

Figure 1: NMR decision tree for distinguishing chlorinated dimethylphenol isomers based on aromatic coupling constants.

References

  • National Institute of Standards and Technology (NIST). (n.d.). 2,4-Dimethylphenol Mass Spectrum. NIST Chemistry WebBook. Retrieved October 26, 2023, from [Link]

Sources

Technical Comparison Guide: GC-MS Profiling of 3-Chloro-2,4-dimethylphenol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical manuscript designed for application scientists and analytical chemists. It bypasses generic templates to focus on the specific challenges of analyzing 3-Chloro-2,4-dimethylphenol , specifically comparing Direct Injection (Underivatized) versus TMS Derivatization workflows.

Executive Analysis: The Isomer Challenge

In drug development and environmental toxicology, 3-Chloro-2,4-dimethylphenol presents a distinct analytical challenge. Often co-eluting with its commercially dominant isomer 4-Chloro-3,5-dimethylphenol (PCMX) , this compound requires precise fragmentation analysis for positive identification.

This guide compares two primary analytical workflows:

  • Direct Injection (EI): The standard approach for rapid screening.[1]

  • TMS Derivatization (BSTFA): The high-sensitivity alternative for trace quantification and isomeric resolution.

Analytical Profile & Fragmentation Logic

Before evaluating the methods, we must establish the baseline mass spectral signature of the analyte.[1]

  • Formula:

    
    
    
  • Molecular Weight: 156.61 g/mol

  • Isotopic Signature: Distinct Chlorine cluster (

    
    ) with a 3:1 intensity ratio.[1]
    
Mechanism of Fragmentation (Electron Ionization)

The fragmentation of chlorinated xylenols is driven by the stability of the aromatic ring and the lability of the methyl groups.

  • Molecular Ion (

    
    ):  The radical cation forms at m/z 156 .[1]
    
  • Benzylic Cleavage (

    
    ):  Loss of a methyl radical (
    
    
    
    ) is the dominant pathway, forming a resonance-stabilized quinoid-like cation at m/z 141 .
  • Ring Degradation (

    
    ):  Subsequent loss of Carbon Monoxide (CO), typical of phenols, leading to m/z 113 .[1]
    
  • Dechlorination (

    
    ):  Loss of the chlorine radical is observed but is generally less intense than methyl loss due to the strength of the 
    
    
    
    bond.
Visualization: Fragmentation Pathway

The following diagram maps the critical ionization pathways used for identification.

FragmentationPathway M_Ion Molecular Ion (M+) [C8H9ClO]+. m/z 156 (100%) M_Iso Isotope Peak [C8H9(37)ClO]+. m/z 158 (32%) M_Ion->M_Iso Isotope Ratio 3:1 Frag_Me Benzylic Cation (M - CH3) [C7H6ClO]+ m/z 141 M_Ion->Frag_Me -CH3• (15 Da) Frag_Cl Dimethylphenol Cation (M - Cl) [C8H9O]+ m/z 121 M_Ion->Frag_Cl -Cl• (35 Da) Frag_CO Cyclopentadiene Ion (M - CH3 - CO) [C6H6Cl]+ m/z 113 Frag_Me->Frag_CO -CO (28 Da)

Figure 1: Electron Ionization (EI) fragmentation pathway for 3-Chloro-2,4-dimethylphenol, highlighting the primary diagnostic ions.

Comparative Assessment: Direct Injection vs. Derivatization[1]

Method A: Direct Injection (Underivatized)

The "Rapid Screen" Approach This method involves injecting the crude extract (typically in Dichloromethane or Ethyl Acetate) directly into the GC inlet.

  • Primary Ion: m/z 156 (

    
    )[1]
    
  • Base Peak: m/z 141 (

    
    )
    
  • Performance:

    • Pros: No sample prep time; lower cost.

    • Cons: Phenolic -OH groups hydrogen bond with active sites in the liner and column (silanols), leading to peak tailing and reduced sensitivity.[1]

Method B: TMS Derivatization (BSTFA)

The "High-Fidelity" Approach Reacting the phenol with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active proton with a trimethylsilyl (TMS) group.[1]

  • Reaction:

    
    
    
  • New Molecular Weight: 228.8 g/mol (

    
    )[1]
    
  • Primary Ion: m/z 228 (

    
    )[1]
    
  • Base Peak: m/z 213 (

    
    , Loss of Methyl from TMS or Ring)[1]
    
  • Performance:

    • Pros: Sharp, symmetric peaks; improved thermal stability; unique mass shift (+72 Da) aids in background subtraction.[1]

    • Cons: Requires moisture-free conditions; longer prep time.

Data Comparison Table
FeatureDirect Injection (Underivatized)TMS Derivatization (BSTFA)
Diagnostic Ions (m/z) 156 , 158, 141, 113228 , 230, 213, 198
Peak Symmetry (Tailing Factor) 1.5 - 2.0 (Prone to tailing)0.95 - 1.05 (Gaussian)
Limit of Detection (LOD) ~50 ng/mL~5 ng/mL
Isomeric Separation Moderate (Co-elution risk with PCMX)High (TMS groups amplify steric differences)
Column Phase Suitability Polar (e.g., Wax) preferredNon-Polar (e.g., 5-MS) preferred

Experimental Protocols

Protocol 1: TMS Derivatization Workflow (Recommended)

This protocol ensures complete conversion and maximum sensitivity.[1]

  • Preparation: Aliquot 100 µL of sample extract (dry ethyl acetate or dichloromethane) into a GC vial.

  • Reagent Addition: Add 50 µL of BSTFA + 1% TMCS (Catalyst).

  • Incubation: Cap and heat at 65°C for 30 minutes . (Phenols are sterically hindered; heat ensures 100% yield).[1]

  • Cooling: Allow to cool to room temperature.

  • Injection: Inject 1 µL in Splitless mode.

Protocol 2: GC-MS Instrument Parameters
  • Column: DB-5MS or Equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1][2]

  • Inlet Temp: 250°C.

  • Oven Program:

    • Start: 60°C (Hold 1 min)

    • Ramp 1: 15°C/min to 200°C

    • Ramp 2: 5°C/min to 280°C (Hold 3 min)

  • MS Source: 230°C (EI mode, 70 eV).

Visualization: Analytical Workflow

Workflow cluster_decision Method Selection Start Crude Sample (Aqueous/Soil) Extract LLE Extraction (DCM or Ethyl Acetate) Start->Extract Dry Drying Step (Anhydrous Na2SO4) Extract->Dry Direct Direct Injection (Rapid Screen) Dry->Direct >1 ppm conc. Deriv Derivatization (BSTFA + 1% TMCS) Dry->Deriv Trace / Isomer ID Analysis GC-MS Analysis (Agilent 5977 or equiv) Direct->Analysis Deriv->Analysis Data Data Processing (EIC Extraction) Analysis->Data

Figure 2: Decision tree for selecting the appropriate sample preparation workflow based on sensitivity requirements.

Senior Scientist's Note: Isomeric Differentiation

The most critical error in analyzing 3-Chloro-2,4-dimethylphenol is misidentifying it as Chloroxylenol (PCMX) .

  • Mass Spec: Both have m/z 156 and 141. The ratios are virtually identical in standard EI.

  • Differentiation Strategy:

    • Retention Time (RT): On a 5-MS column, the 3-Chloro-2,4 isomer typically elutes earlier than PCMX due to the ortho-positioning of the methyl group shielding the polar -OH, slightly reducing its boiling point interaction compared to the more symmetric PCMX.

    • Derivatization: The TMS derivative of 3-Chloro-2,4-dimethylphenol exhibits a distinct RT shift compared to PCMX-TMS due to steric hindrance at the derivatization site (Ortho-methyl vs Meta-methyls).

Recommendation: Always run a mixed standard of 3-Chloro-2,4-dimethylphenol and PCMX during method validation to establish relative retention times (RRT).

References

  • NIST Mass Spectrometry Data Center. "Mass Spectrum of Phenol, 2,4-dimethyl- (Related Structural Analog)." NIST Chemistry WebBook, SRD 69. [Link][1]

  • National Institutes of Health (NIH). "GC-EI-MS datasets of trimethylsilyl (TMS) derivatives." PubChem Data Sources. [Link][1]

  • ResearchGate. "Determination of phenols and chlorophenols as trimethylsilyl derivatives using gas chromatography–mass spectrometry." [Link]

  • Science Publications. "GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques." [Link]

Sources

A Comparative Guide to COSY and HSQC NMR Analysis of 3-chloro-2,4-xylenol: Unveiling Molecular Connectivity

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and chemical research, the unambiguous structural elucidation of organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in this endeavor, offering a profound insight into the molecular architecture. Among the suite of NMR experiments, two-dimensional (2D) techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are particularly powerful for deciphering complex structures. This guide provides an in-depth comparison of COSY and HSQC for the analysis of 3-chloro-2,4-xylenol, a substituted phenol of interest in various chemical applications. We will explore the theoretical underpinnings, practical experimental considerations, and the complementary nature of the data obtained from these two indispensable techniques.

The Subject Molecule: 3-chloro-2,4-xylenol

3-chloro-2,4-xylenol presents a moderately complex aromatic system, making it an excellent candidate for illustrating the power of 2D NMR. Its structure, featuring a chlorinated and dimethylated phenol ring, gives rise to distinct proton and carbon environments that can be resolved and assigned using COSY and HSQC.

Chemical structure of 3-chloro-2,4-xylenol

Figure 1. Chemical structure of 3-chloro-2,4-xylenol with atom numbering for NMR assignment.

Principles and Comparative Value of COSY and HSQC

COSY: Mapping Proton-Proton Couplings

The COSY experiment is a homonuclear correlation technique that reveals scalar couplings between protons, typically through two or three bonds (²J and ³J couplings). The resulting 2D spectrum displays the 1D proton spectrum along both the direct (F2) and indirect (F1) axes. Diagonal peaks represent the standard 1D proton spectrum, while the crucial information is contained in the off-diagonal cross-peaks. A cross-peak at the intersection of two different proton frequencies indicates that these two protons are scalar-coupled. This is invaluable for identifying neighboring protons and piecing together molecular fragments. For aromatic systems, COSY can elucidate the substitution pattern by revealing ortho, meta, and sometimes even para couplings.[1]

HSQC: Correlating Protons and Directly Attached Carbons

In contrast, the HSQC experiment is a heteronuclear correlation technique that maps the correlation between protons and the carbons to which they are directly attached (one-bond ¹J C-H coupling).[2] The HSQC spectrum displays the proton spectrum on one axis and the carbon spectrum on the other. Each cross-peak in an HSQC spectrum represents a direct C-H bond, providing a powerful tool for assigning carbon resonances based on their attached, and often more easily assigned, protons.[3][4] An important variant, the edited-HSQC, can further distinguish between CH, CH₂, and CH₃ groups by the phase of the cross-peaks, adding another layer of structural information.[2]

A Comparative Overview

FeatureCOSY (Correlation Spectroscopy)HSQC (Heteronuclear Single Quantum Coherence)
Correlation ¹H-¹H¹H-¹³C (one-bond)
Information Gained Identifies scalar-coupled protons, revealing proton connectivity and proximity through bonds.Identifies which protons are directly attached to which carbons, aiding in carbon signal assignment.
Typical Couplings ²J, ³J (and sometimes ⁴J, ⁵J)¹J
Spectrum Axes ¹H vs. ¹H¹H vs. ¹³C
Primary Application Establishing proton spin systems and molecular fragments.Assigning carbon signals and confirming C-H connectivities.

Experimental Protocols: A Self-Validating Approach

The integrity of NMR data is fundamentally linked to meticulous experimental practice. The following protocols are designed to ensure high-quality, reproducible results.

Sample Preparation

The quality of the NMR sample is critical for obtaining high-resolution spectra.

Step-by-Step Protocol:

  • Analyte Purity: Ensure the 3-chloro-2,4-xylenol sample is of high purity to avoid interference from impurities.

  • Mass Determination: Accurately weigh approximately 10-20 mg of 3-chloro-2,4-xylenol for a standard 5 mm NMR tube.[5][6][7]

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic molecules.[8] Use approximately 0.6-0.7 mL of the solvent.[6]

  • Dissolution and Transfer: Dissolve the sample in the deuterated solvent. To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[9]

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added, although modern spectrometers can often use the residual solvent peak as a secondary reference.[10]

  • Homogenization: Gently mix the sample to ensure a homogeneous solution.

NMR Data Acquisition

The following are typical acquisition parameters for a 500 MHz NMR spectrometer. These should be optimized based on the specific instrument and sample concentration.

1D ¹H and ¹³C Spectra:

Acquiring standard 1D spectra is a prerequisite for setting up 2D experiments and for final spectral assignment.

COSY Acquisition:

ParameterValueRationale
Pulse ProgramcosygpppqfA standard COSY pulse sequence with gradient selection for artifact suppression.
Number of Scans (NS)2-4Typically sufficient for good signal-to-noise for a moderately concentrated sample.
Acquisition Time (AQ)~0.2 sBalances resolution and experiment time.
Relaxation Delay (D1)1.5-2.0 sAllows for near-complete relaxation of protons between scans.
Spectral Width (SW)10-12 ppmShould encompass all proton signals.
Number of Increments256-512Determines the resolution in the indirect dimension.

HSQC Acquisition:

ParameterValueRationale
Pulse Programhsqcedetgpsisp2.3An edited HSQC sequence that provides phase information for CH, CH₂, and CH₃ groups.
Number of Scans (NS)2-8May require more scans than COSY due to the lower natural abundance of ¹³C.
Relaxation Delay (D1)1.5-2.0 sAllows for proton relaxation.
¹H Spectral Width10-12 ppmTo cover all proton signals.
¹³C Spectral Width160-180 ppmTo cover the expected range of carbon signals.
Number of Increments128-256Determines the resolution in the carbon dimension.
Data Processing

Proper processing is crucial for extracting meaningful information from the raw data.

Step-by-Step Protocol:

  • Fourier Transformation: Apply a Fourier transform to both dimensions of the acquired data.

  • Phasing: Carefully phase the spectra to obtain pure absorption lineshapes. For edited-HSQC, correct phasing is critical for distinguishing carbon types.

  • Baseline Correction: Apply a baseline correction algorithm to both dimensions to ensure a flat baseline.

  • Referencing: Calibrate the chemical shifts using the internal standard (TMS at 0 ppm) or the residual solvent peak.

  • Peak Picking: Identify and list the chemical shifts of all significant peaks.

Predicted NMR Data and Interpretation for 3-chloro-2,4-xylenol

The following predicted ¹H and ¹³C NMR data will serve as the basis for our analysis.

Predicted ¹H and ¹³C Chemical Shifts:

AtomProton (¹H) Chemical Shift (ppm)Carbon (¹³C) Chemical Shift (ppm)
1-OH~5.0-6.0 (broad singlet)-
C1-~150
C2-~125
2-CH₃~2.3 (singlet)~16
C3-~130
C4-~128
4-CH₃~2.2 (singlet)~20
H5~7.0 (singlet)~129
H6~6.8 (singlet)~118
COSY Spectrum Analysis

The COSY spectrum of 3-chloro-2,4-xylenol is predicted to be relatively simple due to the substitution pattern.

  • Expected Correlations: The most significant information from the COSY spectrum would be the potential for a weak long-range coupling (⁴J or ⁵J) between the aromatic protons H5 and H6, and between these protons and the methyl protons. However, given the substitution pattern, strong ³J (ortho) couplings are absent between the aromatic protons. A very weak cross-peak might be observable between H5 and H6, indicative of a ⁴J meta-coupling. Similarly, weak cross-peaks could appear between the aromatic protons and the methyl protons, representing ⁴J and ⁵J couplings.

COSY_Correlations

HSQC Spectrum Analysis

The HSQC spectrum provides direct one-bond ¹H-¹³C correlations, which are essential for assigning the carbon signals.

  • Expected Correlations:

    • A cross-peak will connect the proton signal at ~7.0 ppm (H5) to its attached carbon (C5) at ~129 ppm.

    • A cross-peak will link the proton signal at ~6.8 ppm (H6) to its corresponding carbon (C6) at ~118 ppm.

    • A strong cross-peak will correlate the methyl proton signal at ~2.3 ppm (2-CH₃) to the methyl carbon at ~16 ppm.

    • Another strong cross-peak will connect the methyl proton signal at ~2.2 ppm (4-CH₃) to its carbon at ~20 ppm.

HSQC_Workflow

Comparative Analysis: What Each Technique Reveals

By comparing the information derived from both COSY and HSQC, a comprehensive picture of the molecular structure of 3-chloro-2,4-xylenol emerges.

  • COSY's Contribution: The COSY spectrum, even with potentially weak correlations, helps to confirm the relative positions of the aromatic protons and their proximity to the methyl groups. The absence of strong ortho-couplings is in itself a significant piece of structural information, consistent with the proposed substitution pattern.

  • HSQC's Contribution: The HSQC spectrum is definitive in assigning the carbon signals. By unequivocally linking the proton and carbon resonances, it removes any ambiguity in the carbon assignments that might arise from relying solely on 1D ¹³C data and chemical shift predictions.

  • Synergy: The true power lies in the synergy of these techniques. For instance, once H5 and H6 are identified in the ¹H spectrum (potentially through their subtle meta-coupling in the COSY), the HSQC spectrum immediately allows for the unambiguous assignment of C5 and C6. Similarly, the distinct methyl proton signals can be correlated to their respective carbon signals via HSQC.

Conclusion

The analysis of 3-chloro-2,4-xylenol using COSY and HSQC NMR spectroscopy demonstrates the complementary and indispensable nature of these 2D techniques in modern chemical analysis. While COSY provides a roadmap of the proton connectivity network, HSQC serves as a bridge to the carbon skeleton, enabling confident and complete assignment of the molecule's NMR spectra. For researchers, scientists, and drug development professionals, a proficient understanding and application of these methods are fundamental to accelerating research and ensuring the structural integrity of synthesized compounds. The systematic approach outlined in this guide, from meticulous sample preparation to insightful data interpretation, provides a robust framework for the structural elucidation of complex organic molecules.

References

  • ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. Retrieved February 5, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Two Dimensional Homonuclear NMR Spectroscopy. Retrieved February 5, 2026, from [Link]

  • CEITEC. (n.d.). Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy). Retrieved February 5, 2026, from [Link]

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved February 5, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved February 5, 2026, from [Link]

  • Columbia University. (n.d.). HSQC and HMBC. Retrieved February 5, 2026, from [Link]

  • Columbia University. (n.d.). COSY. Retrieved February 5, 2026, from [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved February 5, 2026, from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved February 5, 2026, from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved February 5, 2026, from [Link]

  • University College London. (n.d.). Sample Preparation. Retrieved February 5, 2026, from [Link]

  • University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. Retrieved February 5, 2026, from [Link]

  • Bruker. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. Retrieved February 5, 2026, from [Link]

  • University of Victoria. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved February 5, 2026, from [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Retrieved February 5, 2026, from [Link]

  • Wiley Science Solutions. (n.d.). KnowItAll NMR Spectral Library. Retrieved February 5, 2026, from [Link]

  • University of California, Santa Barbara. (n.d.). Small molecule NMR sample preparation. Retrieved February 5, 2026, from [Link]

  • The Royal Society of Chemistry. (2020). Supporting information for - General Protocol for the Accurate Prediction of Molecular 13C/1H NMR Chemical Shifts via Machine Learning Augmented DFT. Retrieved February 5, 2026, from [Link]

  • Wiley-VCH. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved February 5, 2026, from [Link]

  • Columbia University. (n.d.). COSY. Retrieved February 5, 2026, from [Link]

  • University College London. (n.d.). Sample Preparation. Retrieved February 5, 2026, from [Link]

Sources

Application (research Focus)

toxicity profile of 3-chloro-2,4-dimethylphenol in aquatic systems

Author: BenchChem Technical Support Team. Date: February 2026

Detailed Application Note & Protocol: Toxicity Profiling of 3-Chloro-2,4-Dimethylphenol in Aquatic Systems[1][2]

Executive Summary

3-Chloro-2,4-dimethylphenol (CAS 56680-84-3) is a chlorinated derivative of xylenol.[1][2][3][4] While its structural isomer, 4-chloro-3,5-dimethylphenol (Chloroxylenol/PCMX), is a widely characterized antimicrobial agent, the specific toxicological profile of the 3-chloro-2,4-isomer remains less documented in public literature.[1][2]

This Application Note provides a rigorous framework for determining the aquatic toxicity of this specific isomer. Based on Quantitative Structure-Activity Relationship (QSAR) principles and read-across from structural analogs (2,4-dimethylphenol and PCMX), this compound is predicted to exhibit high aquatic toxicity (LC50 < 10 mg/L) driven by polar narcosis and uncoupling of oxidative phosphorylation.[1][2]

Critical Advisory: Due to the lipophilic nature of chlorinated phenols, standard aqueous preparations often fail to maintain stable exposure concentrations.[2] This protocol mandates the use of Analytical Verification (HPLC) and Solvent-Assisted Spiking or Water Accommodated Fraction (WAF) methodologies to ensure data validity.[1][2]

Chemical Identity & Physicochemical Context

Understanding the molecule is the first step in designing a valid toxicity assay. The chlorine substitution on the phenolic ring increases acidity (pKa reduction) and lipophilicity (LogP increase) compared to the parent xylenol, enhancing bioavailability and membrane toxicity.[2]

PropertyData / PredictionRelevance to Protocol
Chemical Name 3-Chloro-2,4-dimethylphenolTarget Analyte
CAS Number 56680-84-3 Verification Required: Do not confuse with PCMX (88-04-0).[1][2][4]
Molecular Formula C₈H₉ClOMW: 156.61 g/mol
Predicted LogP ~3.0 - 3.5High bioaccumulation potential; requires solvent carrier.[1][2]
Solubility Low (< 1 g/L est.)Risk of precipitation in test vessels.
Mode of Action Polar Narcosis / UncouplingAcute lethality likely within 24-48 hours.[1][2]

Mechanism of Toxicity

The toxicity of chlorophenols in aquatic organisms is biphasic. At lower concentrations, they act via polar narcosis (non-specific membrane irritation).[2] At higher concentrations, they function as protonophores , uncoupling oxidative phosphorylation in the mitochondria.[2]

Mechanism Visualization:

ToxicityMechanism cluster_Cell Cellular Mechanism Compound 3-Chloro-2,4-dimethylphenol (Lipophilic Acid) Water Aquatic Environment (pH 7.0 - 8.0) Compound->Water Dissolution Bioavail Bioavailability (Gill/Membrane Uptake) Water->Bioavail LogP Driven Membrane Lipid Bilayer Accumulation Bioavail->Membrane Passive Diffusion Mito Mitochondrial Intermembrane Space Membrane->Mito Translocation Effect Organism Death (Respiratory Failure) Membrane->Effect Narcosis/Anesthesia Uncoupling Proton Shuttle Effect (H+ Leakage) Mito->Uncoupling Disrupts H+ Gradient ATP ATP Depletion Uncoupling->ATP OxPhos Inhibition ATP->Effect Cellular Necrosis

Figure 1: Dual-mode toxicity pathway showing membrane accumulation and mitochondrial uncoupling.[1][2]

Experimental Protocol: Acute Toxicity Determination

This protocol adapts OECD 202 (Daphnia) and OECD 203 (Fish) guidelines specifically for hydrophobic chlorophenols.[2]

Phase A: Preparation of Test Solutions

Challenge: 3-chloro-2,4-dimethylphenol has low water solubility.[1][2] Direct addition to water will result in undissolved micro-crystals, causing erratic toxicity data.[2]

Protocol:

  • Stock Solution: Dissolve the test substance in analytical grade Acetone or Dimethyl Sulfoxide (DMSO) to create a 1000x concentrated stock (e.g., 10 mg/mL).[2]

  • Carrier Control: The final concentration of solvent in the test vessels must not exceed 0.1 mL/L (0.01%) . You must run a "Solvent Control" group alongside the negative control.

  • Mixing: Spike the stock into the dilution water (reconstituted ISO medium) under vigorous stirring. Allow to equilibrate for 1 hour.

Phase B: Acute Immobilization Test (Daphnia magna)

Objective: Determine the EC50 (Effective Concentration causing 50% immobilization) at 48 hours.

Workflow:

  • Organisms: Daphnia magna neonates (< 24 hours old).[5][6]

  • Test Vessels: 50 mL glass beakers (chemically inert; avoid plastic as phenols adsorb to it).

  • Replicates: 4 replicates per concentration; 5 daphnids per replicate (Total n=20 per level).

  • Concentrations: Based on read-across, set a geometric series:

    • Range Finding: 0.1, 1.0, 10.0, 100.0 mg/L.[2]

    • Definitive Test: Likely range 1.0 – 10.0 mg/L (Narrow intervals required).

  • Conditions: 20°C ± 1°C; 16h light / 8h dark photoperiod. Do not feed during the test.

Phase C: Analytical Verification (Mandatory)

Chlorophenols are volatile and photodegradable. Nominal concentrations are unreliable.

  • Sampling: Collect 5 mL from each test concentration at T=0 and T=48h .

  • Method: HPLC-UV (C18 column, Methanol/Water mobile phase, UV detection at 280 nm).

  • Calculation: Use the Geometric Mean of measured concentrations for LC50 calculation, not the nominal value.

Experimental Workflow Diagram

Workflow cluster_Analysis Data Collection Stock Stock Prep (DMSO/Acetone) Dilution Dilution Series (5 Concentrations) Stock->Dilution Spike <0.01% v/v Exposure Exposure (48h Daphnia / 96h Fish) Dilution->Exposure BioObs Biological Observation (Immobility/Mortality) Exposure->BioObs Daily Check ChemObs Chemical Analysis (HPLC-UV @ T0/Tend) Exposure->ChemObs Sampling Calc Statistical Analysis (Probit/Logit Model) BioObs->Calc ChemObs->Calc Corrected Conc. Result LC50 / EC50 Report Calc->Result

Figure 2: Step-by-step workflow ensuring analytical verification of exposure concentrations.

Data Analysis & Interpretation

Calculating the LC50/EC50: Do not rely on simple linear interpolation. Use Probit Analysis or Trimmed Spearman-Karber methods.[1][2]

ParameterDefinitionAcceptance Criteria
LC50 Lethal Concentration for 50% of population.[1][2]95% Confidence Interval must be reported.
NOEC No Observed Effect Concentration.Highest conc. with <10% effect (statistically non-significant).
Validity Control Mortality.[7]Must be ≤ 10% in Control and Solvent Control.

Interpretation for 3-Chloro-2,4-Dimethylphenol:

  • < 1 mg/L: Very Highly Toxic (Likely if pH < pKa).

  • 1 - 10 mg/L: Toxic (Expected range based on PCMX analogs).[1][2]

  • 10 - 100 mg/L: Harmful.[1][2]

Safety & Waste Disposal

  • Hazard: 3-Chloro-2,4-dimethylphenol is likely a skin irritant and severe eye irritant.[1][2] It is toxic to aquatic life with long-lasting effects.[1][2][8]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[2] Work in a fume hood to avoid inhalation of dust/aerosols.

  • Disposal: All test solutions must be collected as Halogenated Organic Waste .[2] Do not pour down the sink. Deactivate with activated carbon adsorption prior to incineration if required by local regulations.

References

  • OECD. (2019). Test No. 203: Fish, Acute Toxicity Test. OECD Guidelines for the Testing of Chemicals, Section 2.[2] OECD Publishing.

  • OECD. (2004). Test No. 202: Daphnia sp. Acute Immobilisation Test. OECD Guidelines for the Testing of Chemicals, Section 2.[2] OECD Publishing. [2]

  • U.S. EPA. (2002). Methods for Measuring the Acute Toxicity of Effluents and Receiving Waters to Freshwater and Marine Organisms. EPA-821-R-02-012.[1][2]

  • PubChem. (2023). Compound Summary: 3-Chloro-2,4-dimethylphenol (CAS 56680-84-3).[1][2][3][4][8][9][10][11][12][13][14] National Center for Biotechnology Information. [2]

  • European Chemicals Agency (ECHA). (2022). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.7b: Endpoint Specific Guidance. (Reference for Read-Across Logic).

Sources

Safety Operating Guide

Standard Operating Procedure: Disposal and Handling of 3-Chloro-2,4-dimethylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Document Control: SOP-CHEM-3C24DMP | Revision: 1.0 | Role: Senior Application Scientist[1]

Executive Directive & Scope

To: Laboratory Personnel, EHS Officers, and Waste Management Teams. Objective: Establish a zero-tolerance protocol for the handling and disposal of 3-Chloro-2,4-dimethylphenol (CAS: 56680-84-3).

As researchers, we often treat phenolic compounds as generic organic waste. This is a critical error. 3-Chloro-2,4-dimethylphenol is not merely "organic waste"; it is a halogenated phenolic with high aquatic toxicity and significant persistence.[1] Improper disposal (e.g., mixing with non-halogenated streams or drain disposal) can lead to the formation of dioxins during downstream incineration or catastrophic failure of municipal water treatment biology.

This guide moves beyond basic compliance, establishing a Cradle-to-Grave stewardship workflow that ensures scientific integrity and environmental safety.

Chemical Intelligence Profile

Effective safety relies on understanding the physicochemical behavior of the target.

ParameterDataOperational Implication
CAS Number 56680-84-3Use for strict inventory tracking and waste labeling.[1]
Molecular Formula C₈H₉ClOHalogenated: Requires specific high-temp incineration.[1]
GHS Classification Danger: Toxic (Oral/Dermal), Corrosive (Skin/Eye), Aquatic Acute/Chronic 1.[1]Requires full-body PPE; Zero drain-disposal tolerance.[1]
Acidity (pKa) ~9.7 (Predicted)Weakly acidic.[1] Reacts exothermically with strong bases.
Lipophilicity (LogP) ~3.0High skin permeation. Latex gloves are insufficient.[1]
Physical State Solid (Crystalline)Dust hazard.[1] Weigh only in a fume hood.
Personal Protective Equipment (PPE) Matrix

Rationale: The lipophilic nature of the dimethylphenol ring allows it to penetrate standard latex barriers rapidly. The chlorine substituent increases systemic toxicity.

  • Primary Barrier (Gloves): Nitrile (minimum 5 mil) or Neoprene .

    • Protocol: Double-gloving is mandatory for stock solution preparation. Change outer gloves immediately upon splash contact.

  • Respiratory: Handling solid powder requires a fume hood (Face velocity: 100 fpm). If hood access is compromised, use a half-mask respirator with P100/OV (Organic Vapor) cartridges.

  • Ocular: Chemical splash goggles. Safety glasses are insufficient due to the corrosive risk to corneal tissue.

Disposal Protocol: The Segregation Logic
The "Halogen Rule"

The presence of the Chlorine atom dictates the disposal path. You must never commingle this waste with non-halogenated solvents (e.g., Acetone, Ethanol waste) unless the entire container is destined for the halogenated stream.

Why? Non-halogenated waste is often used as fuel blending for cement kilns. Introducing halogens into this stream can corrode kiln linings and release toxic hydrochloric acid or dioxins.

Workflow A: Liquid Waste (Stock Solutions/Reaction Mixtures)
  • Container Selection: High-Density Polyethylene (HDPE) or Glass (Amber). Avoid LDPE for long-term storage of concentrated phenolic solutions.

  • pH Check: Ensure the waste solution is Neutral to Slightly Acidic (pH 5-9) .

    • Caution: Do not mix with strong oxidizing acids (Nitric, Chromic) or strong bases (Sodium Hydroxide) in the waste drum, as this can trigger exothermic runaway or polymerization.

  • Labeling: Mark clearly as "HAZARDOUS WASTE - HALOGENATED ORGANIC."

    • Constituents: List "3-Chloro-2,4-dimethylphenol" explicitly.[1]

  • Secondary Containment: Store waste bottle in a polyethylene tray to capture drips.

Workflow B: Solid Waste (Contaminated Debris)
  • Items: Weigh boats, contaminated gloves, paper towels, and silica gel from columns.

  • Segregation: Place in a dedicated Solid Hazardous Waste bin/bag (usually yellow or red, depending on facility codes).

  • Sealing: Double-bag any items heavily saturated with the pure compound to prevent vapor release in the waste storage area.

  • Sharps: If needles/syringes are contaminated, they go into the Chemical Sharps container, not the biohazard sharps container.

Visualizing the Disposal Decision Tree

The following diagram maps the logical flow for disposing of 3-Chloro-2,4-dimethylphenol, ensuring no cross-contamination of waste streams.

DisposalWorkflow Start Waste Generation: 3-Chloro-2,4-dimethylphenol StateCheck Determine Physical State Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Solid Solid / Debris (Gloves, Weigh Boats) StateCheck->Solid HalogenCheck Contains Halogens? (YES - Intrinsic) Liquid->HalogenCheck CompatCheck Check Compatibility: No Oxidizers/Strong Bases HalogenCheck->CompatCheck Mandatory Path LiquidContainer Container: HDPE or Amber Glass (Secondary Containment) CompatCheck->LiquidContainer LabelLiquid Label: 'Halogenated Organic Waste' + CAS 56680-84-3 LiquidContainer->LabelLiquid Pickup EHS Pickup -> High Temp Incineration LabelLiquid->Pickup Bagging Double Bag (If saturated) Solid->Bagging SolidContainer Container: Solid Chemical Waste Bin Bagging->SolidContainer LabelSolid Label: 'Solid Hazardous Waste' + Toxic/Corrosive Warning SolidContainer->LabelSolid LabelSolid->Pickup

Figure 1: Decision matrix for the segregation and disposal of halogenated phenolic waste. Note strict separation from non-halogenated streams.

Emergency Response: Spill Management

Pre-requisite: Spill kit must contain clay/vermiculite (inert absorbent). Do NOT use paper towels for large liquid spills.

  • Isolate: Evacuate the immediate area (10-meter radius).

  • PPE Up: Don nitrile gloves (double layer), goggles, and respirator.

  • Containment (Liquid):

    • Dike the spill with absorbent socks or vermiculite.

    • Do not use water. Adding water spreads the lipophilic phenol.

    • Absorb liquid with clay/vermiculite.

  • Containment (Solid):

    • Avoid creating dust.[2][3] Cover with a damp paper towel (if small) or use a HEPA vacuum designated for chemical cleanup.

  • Decontamination:

    • After removing bulk material, scrub the surface with a dilute detergent solution (phenols are soluble in alcohols/surfactants) followed by water.

    • Collect all cleanup materials into the Solid Hazardous Waste stream.

Regulatory Compliance (US Focus)
  • RCRA Classification: While not always explicitly P-listed, this compound is a Toxic, Corrosive Characteristic Waste .

  • Waste Code Assignment:

    • D002: If the waste pH is < 2 or > 12.5 (Corrosive).

    • Halogenated Solvents (F-List): If mixed with spent halogenated solvents (e.g., Methylene Chloride), it adopts the F-code (e.g., F002).[4]

    • Best Practice: Label as "Non-RCRA Regulated" only if diluted significantly, but standard lab practice dictates treating it as Hazardous Chemical Waste destined for incineration.

References
  • Sigma-Aldrich. (2024). Safety Data Sheet: 3-Chloro-2,4-dimethylphenol. Retrieved from

  • PubChem. (n.d.).[5] Compound Summary: 3-Chloro-2,4-dimethylphenol (CID 17911750).[1][5] National Center for Biotechnology Information. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from

  • National Oceanic and Atmospheric Administration (NOAA). (n.d.). CAMEO Chemicals: Reactivity of Phenols and Cresols. Retrieved from

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-2,4-dimethylphenol
Reactant of Route 2
Reactant of Route 2
3-Chloro-2,4-dimethylphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.